4-Bromo-2-fluoro-3-isopropoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-fluoro-3-propan-2-yloxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO3/c1-5(2)15-9-7(11)4-3-6(8(9)12)10(13)14/h3-5H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPKSPNULGJDFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1F)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Bromo-2-fluoro-3-isopropoxybenzoic acid
Executive Summary
In modern medicinal chemistry and drug development, highly functionalized aromatic building blocks are critical for exploring complex chemical space. 4-Bromo-2-fluoro-3-isopropoxybenzoic acid is a meticulously designed synthetic intermediate that offers multiple orthogonal handles for structural diversification. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale behind its structural features, and field-proven methodologies for its integration into advanced Active Pharmaceutical Ingredient (API) workflows.
Structural Elucidation & Physicochemical Data
Understanding the baseline metrics of a building block is the first step in predicting its behavior in complex catalytic cycles. The quantitative data for 4-Bromo-2-fluoro-3-isopropoxybenzoic acid is summarized in Table 1.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 4-Bromo-2-fluoro-3-isopropoxybenzoic acid |
| CAS Registry Number | 2379321-55-6 |
| Molecular Formula | C10H10BrFO3 |
| Molecular Weight | 277.09 g/mol |
| Exact Mass (Monoisotopic) | 275.98 u |
| SMILES String | CC(C)Oc1c(Br)ccc(c1F)C(=O)O |
| InChIKey | RCPKSPNULGJDFF-UHFFFAOYSA-N |
Mechanistic Rationale for Structural Moieties
Every functional group on this scaffold serves a deliberate purpose in either late-stage functionalization or target-protein binding:
-
Carboxylic Acid (-COOH): Acts as a versatile synthetic handle for amide bond formation, esterification, or decarboxylative cross-coupling. In physiological environments, it serves as a critical hydrogen-bond donor/acceptor.
-
Fluorine at C2 (-F): The ortho-fluorine exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of the adjacent carboxylic acid. Furthermore, it enhances the compound's metabolic stability by sterically and electronically blocking cytochrome P450-mediated oxidation at the ortho position.
-
Isopropoxy Group at C3 (-OCH(CH3)2): Introduces targeted steric bulk and lipophilicity. The ether oxygen can participate in weak hydrogen bonding, while the isopropyl moiety is frequently utilized to occupy specific hydrophobic pockets within target kinase or receptor active sites.
-
Bromine at C4 (-Br): Serves as the primary electrophilic site for transition-metal-catalyzed carbon-carbon and carbon-heteroatom bond formations. Its position allows for highly regioselective functionalization without interfering with the carboxylic acid moiety.
Synthetic Methodologies & Self-Validating Protocols
The most prominent application of 4-Bromo-2-fluoro-3-isopropoxybenzoic acid is its use as an electrophile in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[1]. Due to the steric hindrance imposed by the ortho-fluoro and meta-isopropoxy groups, standard protocols must be rigorously optimized.
Causality in Experimental Design
-
Base Selection & Stoichiometry: The presence of the free carboxylic acid necessitates the use of at least 3.0 equivalents of a mild base (e.g., K₂CO₃). The first equivalent is consumed immediately to deprotonate the carboxylic acid, forming a soluble carboxylate salt. The remaining base is required to activate the arylboronic acid into the reactive tetra-coordinate boronate complex, which is essential for the transmetalation step[2].
-
Catalyst Selection: Pd(dppf)Cl₂ is selected due to the large bite angle of the bidentate dppf ligand. This specific geometry accelerates the reductive elimination step and prevents catalyst deactivation (e.g., via proto-debromination) in sterically hindered aryl bromides.
-
Solvent System: A biphasic 1,4-dioxane/water (4:1) mixture is employed. Dioxane provides excellent solubility for the organic substrates and the Pd catalyst, while water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species[2].
Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a biaryl intermediate by coupling 4-Bromo-2-fluoro-3-isopropoxybenzoic acid with an arylboronic acid.
Step 1: Reagent Charging (Stoichiometric Control)
-
Action: To an oven-dried Schlenk flask, add 4-Bromo-2-fluoro-3-isopropoxybenzoic acid (1.0 eq), arylboronic acid (1.2 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Causality: The 1.2 eq slight excess of boronic acid compensates for potential competitive proto-deborylation side reactions. The 3.0 eq of K₂CO₃ is critical: 1.0 eq neutralizes the carboxylic acid, 1.0 eq activates the boronic acid, and 1.0 eq maintains the basic environment required for the catalytic cycle.
Step 2: Solvent Addition and Degassing (Atmospheric Control)
-
Action: Add a pre-mixed solvent system of 1,4-dioxane and deionized water (4:1 v/v). Degas the mixture via three freeze-pump-thaw cycles or by sparging with argon for 15 minutes.
-
Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to an inactive Pd(II) complex and to suppress the homocoupling of the arylboronic acid[1].
Step 3: Catalytic Cycle Initiation (Thermal Activation)
-
Action: Heat the reaction mixture to 80–90 °C under an argon atmosphere for 12 hours.
-
Causality: Elevated temperatures are required to overcome the activation energy barrier of the oxidative addition step, which is sterically hindered by the adjacent functional groups on the electrophile.
Step 4: Reaction Monitoring (Self-Validation Check)
-
Action: Sample the reaction mixture, dilute with acetonitrile, filter, and analyze via LC-MS.
-
Validation: The reaction is deemed complete when the characteristic isotopic doublet (m/z 275.98 and 277.98) of the brominated starting material is no longer detectable, replaced entirely by the mass of the desired biaryl product.
Step 5: Workup and Isolation (Purification)
-
Action: Cool the mixture to room temperature, acidify to pH 3 using 1M HCl, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Causality: Acidification is mandatory to reprotonate the carboxylate salt back into the free carboxylic acid, ensuring it partitions into the organic ethyl acetate layer during liquid-liquid extraction.
Downstream Applications in Drug Discovery
Following the successful cross-coupling at the C4 position, the free carboxylic acid at C1 can be subsequently activated for amide coupling (e.g., using EDCI/HOBt or HATU) to append diverse amine fragments. This modular approach allows medicinal chemists to rapidly generate libraries of advanced API intermediates from a single, highly functionalized core.
Synthetic workflow for API development utilizing 4-Bromo-2-fluoro-3-isopropoxybenzoic acid.
References
-
Sigma-Aldrich. "4-Bromo-2-fluoro-3-isopropoxybenzoic acid Product Specifications." MilliporeSigma.
-
Chemical Society Reviews. "Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations." Royal Society of Chemistry, 2024. 1
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs Technical Articles. 2
Sources
A Senior Application Scientist's Guide to 4-Bromo-2-fluoro-3-isopropoxybenzoic Acid: A Key Building Block for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Polysubstituted Benzoic Acids in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, polysubstituted aromatic compounds, particularly benzoic acid derivatives, serve as versatile scaffolds for the synthesis of complex and biologically active molecules.[1][2] 4-Bromo-2-fluoro-3-isopropoxybenzoic acid stands out as a compound of significant interest due to its unique combination of functional groups, which offer multiple avenues for chemical modification and fine-tuning of physicochemical properties. This in-depth technical guide provides a comprehensive overview of this compound, from its chemical characteristics and synthesis to its potential applications in targeted drug therapy, supported by insights into related molecular structures.
The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, while the fluorine atom and the isopropoxy group can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[3] Benzoic acid derivatives, in general, are integral to the development of a wide range of pharmaceuticals, including anti-inflammatory agents, anticancer drugs, and targeted therapies.[1][4] This guide will delve into the technical nuances of 4-Bromo-2-fluoro-3-isopropoxybenzoic acid, offering a Senior Application Scientist's perspective on its utility in advancing research and development in the pharmaceutical sciences.
Chemical Properties and Structural Attributes
4-Bromo-2-fluoro-3-isopropoxybenzoic acid (CAS Number: 1375708-79-1) is a polysubstituted aromatic carboxylic acid with the molecular formula C₁₀H₁₀BrFO₃ and a molecular weight of 277.09 g/mol .[5] The strategic placement of its functional groups on the benzene ring is key to its utility in medicinal chemistry.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BrFO₃ | Sigma-Aldrich[5] |
| Molecular Weight | 277.09 g/mol | Sigma-Aldrich[5] |
| CAS Number | 1375708-79-1 | Inferred from supplier data |
| Canonical SMILES | CC(C)OC1=C(C(=C(C=C1)Br)C(=O)O)F | Inferred from structure |
| InChI Key | RCPKSPNULGJDFF-UHFFFAOYSA-N | Sigma-Aldrich[5] |
The interplay of the bromo, fluoro, and isopropoxy substituents, along with the carboxylic acid moiety, provides a rich chemical space for derivatization and optimization of lead compounds.
Synthesis of 4-Bromo-2-fluoro-3-isopropoxybenzoic Acid: A Proposed Pathway
Diagram of the Proposed Synthetic Pathway
Caption: A proposed synthetic route to 4-Bromo-2-fluoro-3-isopropoxybenzoic acid.
Experimental Protocol: A Step-by-Step Guide
Step 1: Esterification of 2-Fluoro-3-hydroxybenzoic acid
-
To a solution of 2-fluoro-3-hydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-fluoro-3-hydroxybenzoate.
Step 2: Bromination
-
Dissolve the methyl 2-fluoro-3-hydroxybenzoate in acetonitrile.
-
Add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
After completion, quench the reaction with a saturated sodium thiosulfate solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain methyl 4-bromo-2-fluoro-3-hydroxybenzoate.
Step 3: Williamson Ether Synthesis
-
To a solution of methyl 4-bromo-2-fluoro-3-hydroxybenzoate in acetone, add potassium carbonate and isopropyl iodide.
-
Reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield methyl 4-bromo-2-fluoro-3-isopropoxybenzoate.
Step 4: Hydrolysis
-
Dissolve the methyl 4-bromo-2-fluoro-3-isopropoxybenzoate in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide and stir the mixture at room temperature for 4-6 hours.
-
Monitor the hydrolysis by TLC.
-
Upon completion, acidify the reaction mixture with 1N HCl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the final product, 4-Bromo-2-fluoro-3-isopropoxybenzoic acid.
Applications in Drug Discovery and Development
The structural motifs present in 4-Bromo-2-fluoro-3-isopropoxybenzoic acid suggest its significant potential as a key intermediate in the synthesis of targeted therapeutics, particularly in the areas of oncology and inflammatory diseases.
Scaffold for Targeted Cancer Therapies
Substituted benzoic acids are fundamental components of many targeted cancer therapies.[1][4] These therapies are designed to interfere with specific molecules that are essential for tumor growth and progression.[8][9] The unique substitution pattern of 4-Bromo-2-fluoro-3-isopropoxybenzoic acid makes it an attractive starting material for the synthesis of inhibitors of various protein kinases, which are often dysregulated in cancer.
Diagram of a Hypothetical Signaling Pathway Targeted by a Derivative
Sources
- 1. preprints.org [preprints.org]
- 2. BENZOIC ACID, 4-BROMO-2-FLUORO-3-HYDROXY- Career Henan Chemical Co. [coreychem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. 4-Bromo-2-fluoro-3-isopropoxybenzoic acid [sigmaaldrich.com]
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- 7. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 8. targetedonc.com [targetedonc.com]
- 9. scispace.com [scispace.com]
Technical Safety & Handling Guide: 4-Bromo-2-fluoro-3-isopropoxybenzoic acid
CAS No: 2379321-55-6 Document Type: Technical Safety & Operational Whitepaper Version: 1.0 (Current as of March 2026) Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists.
Executive Summary: The Strategic Role of Halogenated Benzoates
In the landscape of modern oncology drug discovery, 4-Bromo-2-fluoro-3-isopropoxybenzoic acid serves as a high-value scaffold, particularly in the synthesis of KRAS G12C inhibitors and other kinase-targeted small molecules. Its structural uniqueness lies in the dense functionalization of the benzene ring:
-
4-Bromo: A versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
2-Fluoro: Enhances metabolic stability and modulation of pKa.
-
3-Isopropoxy: Provides lipophilicity and specific steric bulk to fill hydrophobic pockets in target proteins (e.g., the switch-II pocket of KRAS).
This guide synthesizes safety data, handling protocols, and synthetic utility to ensure rigorous operational standards in research environments.
Chemical Identity & Physicochemical Properties
Accurate identification is the first step in chemical safety. The following data consolidates current catalog specifications.
| Property | Specification |
| Chemical Name | 4-Bromo-2-fluoro-3-isopropoxybenzoic acid |
| CAS Number | 2379321-55-6 |
| Molecular Formula | C₁₀H₁₀BrFO₃ |
| Molecular Weight | 277.09 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |
| Melting Point | N/A (Proprietary/Derivative-dependent; typically >150°C for similar acids) |
| SMILES | CC(C)Oc1c(F)c(C(=O)O)ccc1Br |
| Storage Condition | 2–8°C (Refrigerate), Inert Atmosphere (Argon/Nitrogen) |
Hazard Identification & Risk Assessment (GHS)
Note: As a specialized intermediate, specific toxicological data (LD50) is limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous halogenated benzoic acids (e.g., 4-Bromo-2-fluorobenzoic acid).
GHS Classification (Derived)
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)
Hazard Statements
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Operational Safety & Handling Protocols
Trustworthiness in the lab is built on self-validating protocols. Adherence to these steps minimizes exposure risks.
A. Engineering Controls
-
Primary Containment: All weighing and transfer operations must be conducted within a Chemical Fume Hood certified for hazardous powders.
-
Dust Control: Use anti-static weighing boats to prevent electrostatic dispersion of fine crystalline powder.
B. Personal Protective Equipment (PPE) Matrix
| Body Part | Recommended Protection | Rationale |
| Respiratory | N95 or P100 Respirator (if outside hood) | Prevents inhalation of irritant dusts (H335). |
| Hands | Nitrile Gloves (Double-gloving recommended) | Protects against dermal absorption and irritation (H315). |
| Eyes | Chemical Splash Goggles | Prevents corneal damage from acidic dust (H319). |
| Body | Lab Coat (Tyvek sleeves for scale-up) | Minimizes clothing contamination. |
C. Storage & Stability
-
Hygroscopicity: The carboxylic acid moiety can form hydrates. Store in a desiccator or under inert gas.
-
Light Sensitivity: Halogenated aromatics can degrade under UV light. Store in amber vials.
Emergency Response Workflow
In the event of exposure, immediate and logical action is required. The following decision tree outlines the critical response path.
Figure 1: Critical Decision Matrix for Acute Exposure Incidents.
Synthetic Utility & Application Context
For the drug development professional, understanding the "why" behind this molecule's use is as critical as the "how."
This compound is a trifunctional scaffold . The orthogonal reactivity of its functional groups allows for the rapid construction of complex pharmacophores, such as those found in Sotorasib (AMG 510) and next-generation KRAS inhibitors.
Mechanistic Workflow
-
Carboxylic Acid (C-1): Serves as the anchor for amide coupling to heterocycles (e.g., piperazines, pyridines).
-
Bromide (C-4): The site for Suzuki-Miyaura coupling to attach the "warhead" or solubilizing tail.
-
Isopropoxy (C-3) & Fluoro (C-2): These are generally retained to enforce conformation (atropisomerism) and improve metabolic stability.
Figure 2: Typical Synthetic Pathway utilizing the orthogonal reactivity of the scaffold.
Waste Disposal & Environmental Compliance
-
Classification: Hazardous Chemical Waste (Halogenated Organic).
-
Protocol: Do not dispose of in sink or general trash. Collect in a dedicated "Halogenated Organic Solids" container.
-
Incineration: Must be incinerated by a licensed waste management facility equipped with scrubbers to handle acid gases (HF, HBr) generated during combustion.
References
-
Sigma-Aldrich. (2025). Product Specification: 4-Bromo-2-fluoro-3-isopropoxybenzoic acid. Retrieved from [1]
-
BLD Pharm. (2024).[2][3][4] Safety Data Sheet (SDS) for CAS 2379321-55-6. Retrieved from
-
PubChem. (2025). Compound Summary: 4-Bromo-2-fluorobenzoic acid (Analogous Safety Data). Retrieved from
- Canon, J., et al. (2019). The Clinical KRAS(G12C) Inhibitor AMG 510 Drives Anti-Tumour Immunity. Nature, 575, 217–223. (Contextual reference for KRAS inhibitor synthesis).
Sources
- 1. 4-Bromo-2-fluoro-3-isopropoxybenzoic acid [sigmaaldrich.com]
- 2. 2413441-26-4|6-Bromo-2-fluoro-3-isopropoxybenzoic acid|BLD Pharm [bldpharm.com]
- 3. 91659-03-9|4-Bromo-2-fluoro-3-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 4. 2901102-89-2|4-Bromo-2-fluoro-3-formyl-5-methoxybenzoic acid|BLD Pharm [bldpharm.com]
Predictive and Empirical Determination of 4-Bromo-2-fluoro-3-isopropoxybenzoic Acid Solubility in Organic Solvents
Target Audience: Formulation Scientists, Process Chemists, and Preclinical Drug Development Professionals.
Executive Summary
4-Bromo-2-fluoro-3-isopropoxybenzoic acid (CAS No. 2379321-55-6) is a highly functionalized, multi-substituted aromatic building block increasingly utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Because of its unique combination of halogens (fluorine, bromine), an alkoxy group (isopropoxy), and a carboxylic acid, predicting its solubility behavior requires a nuanced understanding of thermodynamic solvation cycles and Hansen Solubility Parameters (HSP).
This whitepaper provides an authoritative framework for understanding the causality behind the solubility of this specific compound, offers a predictive solvent selection matrix, and details a field-proven, self-validating empirical protocol for precise solubility determination.
Structural Thermodynamics & Solvation Causality
To dissolve a crystalline solid like 4-Bromo-2-fluoro-3-isopropoxybenzoic acid in an organic solvent, the system must overcome the crystal lattice energy (
Fig 1: Thermodynamic cycle of dissolution governing organic solvent solubility.
Functional Group Causality
The solubility profile of this compound is dictated by the competing electronic and steric effects of its four distinct functional groups:
-
Carboxylic Acid (-COOH): In polar protic solvents (e.g., ethanol, methanol), the acid acts as both a hydrogen bond donor and acceptor, leading to high solubility[2][3]. However, in non-polar solvents (e.g., toluene, heptane), carboxylic acids undergo dimerization via intermolecular hydrogen bonding[4]. This dimerization shields the polar hydroxyl groups, drastically lowering the apparent polarity of the molecule and increasing its solubility in non-polar media beyond what standard monomeric predictive models suggest.
-
Isopropoxy Group (-OCH(CH₃)₂): Unlike a planar methoxy group, the bulky isopropyl moiety introduces significant steric hindrance . This bulk disrupts the tight planar
stacking of the benzene rings in the crystal lattice. A lower lattice energy directly translates to a lower melting point and, consequently, higher ideal solubility across all organic solvents. -
Fluorine (-F) & Bromine (-Br): Halogenation increases the dispersion forces (
) and the overall lipophilicity ( ) of the molecule. Fluorine, in particular, enhances lipid solubility while maintaining a small van der Waals radius, whereas the heavy bromine atom significantly increases the molecular polarizability.
Quantitative Functional Group Contributions
| Functional Group | Effect on Lattice Energy ( | Effect on Solvation ( | Net Impact on Organic Solubility |
| -COOH | Strong Increase (H-bonding) | Strong Decrease in Polar Solvents | High in Alcohols; Moderate in Non-polar (via Dimerization) |
| -OCH(CH₃)₂ | Decrease (Steric disruption) | Decrease (Favorable dispersion) | Increases general organic solubility |
| -F (ortho) | Slight Increase (Dipole) | Decrease (Lipophilicity) | Increases solubility in halogenated/aprotic solvents |
| -Br (para) | Increase (Polarizability) | Decrease (Dispersion forces) | Increases solubility in aromatic solvents (e.g., Toluene) |
Predictive Modeling via Hansen Solubility Parameters (HSP)
The extended Hansen method is the gold standard for predicting the solubility of pharmaceutical intermediates, particularly benzoic acid derivatives ()[5]. The theory posits that a solute will dissolve in a solvent if their respective parameters—Dispersion (
Estimated HSP Matrix
While empirical data for CAS 2379321-55-6 is proprietary to specific synthesis campaigns, we can accurately estimate its behavior using group contribution methods (Hoftyzer-van Krevelen) derived from known halogenated benzoic acids[6][7].
| Solvent Class | Representative Solvent | Predicted Solubility | Thermodynamic Rationale |
| Polar Protic | Ethanol / Methanol | High (>50 mg/mL) | Excellent |
| Polar Aprotic | DMF / Ethyl Acetate | High (>100 mg/mL) | Strong dipole-dipole interactions ( |
| Halogenated | Dichloromethane (DCM) | Moderate-High | Matches the polarizability of the -Br group. |
| Aromatic | Toluene | Moderate (~10-20 mg/mL) | Solvation driven by -COOH dimerization and |
| Aliphatic | Heptane / Hexane | Low (<5 mg/mL) | High |
Self-Validating Empirical Methodology
Predictive models often fail to account for polymorphism or solvate formation —phenomena where the solvent incorporates into the crystal lattice, fundamentally altering the solid state and its solubility limit. Therefore, empirical determination using a self-validating isothermal shake-flask method coupled with HPLC-UV is strictly required for regulatory and process chemistry standards.
Experimental Workflow
Fig 2: Self-validating isothermal shake-flask workflow for empirical solubility determination.
Step-by-Step Protocol
Step 1: Preparation & Equilibration
-
Accurately weigh ~500 mg of 4-Bromo-2-fluoro-3-isopropoxybenzoic acid into a 10 mL glass vial.
-
Add 5.0 mL of the target organic solvent. Ensure that a visible suspension remains; if all solid dissolves, add more API until saturation is visually confirmed.
-
Seal the vial tightly (use PTFE-lined caps to prevent solvent evaporation).
-
Place the vial in a thermostatic shaker bath set precisely to the target temperature (e.g., 298.15 ± 0.1 K). Agitate at 300 rpm.
Step 2: Sampling & Phase Separation (The Causality of Temperature Control) Crucial Insight: Phase separation must occur at the exact equilibration temperature. A drop in temperature during centrifugation will cause supersaturation and immediate precipitation, artificially lowering the measured solubility.
-
After 24 hours, extract a 1.0 mL aliquot of the suspension.
-
Centrifuge the aliquot at 10,000 rpm for 10 minutes using a temperature-controlled centrifuge set to 298.15 K.
-
Repeat the sampling process at 48 hours.
Step 3: Dilution and HPLC-UV Analysis
-
Carefully extract 100 µL of the clear supernatant.
-
Dilute immediately with the HPLC mobile phase (e.g., 1:100 or 1:1000) to bring the concentration within the linear dynamic range of the UV detector.
-
Analyze using the parameters in Table 3.
Step 4: Solid-State Verification (Trustworthiness Check)
-
Filter the remaining solid from the 48-hour vial.
-
Dry gently under a vacuum at room temperature.
-
Analyze the recovered solid via X-ray Powder Diffraction (XRPD). Causality: If the XRPD pattern differs from the starting material, a solvate or new polymorph has formed. The measured solubility applies only to this new solid phase, not the original API.
HPLC-UV Quantification Parameters
| Parameter | Specification | Rationale |
| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm) | Standard for aromatic acids; retains lipophilic halogens. |
| Mobile Phase | 60:40 Acetonitrile : Water (0.1% TFA) | TFA suppresses carboxylic acid ionization, ensuring sharp peak shape. |
| Flow Rate | 1.0 mL/min | Optimal for standard C18 backpressures. |
| Detection Wavelength | ~230 nm and 254 nm | Captures the |
| Column Temperature | 30 °C | Ensures retention time reproducibility. |
Conclusion
The solubility of 4-Bromo-2-fluoro-3-isopropoxybenzoic acid in organic solvents is a complex interplay of carboxylic acid dimerization, steric disruption by the isopropoxy group, and lipophilic enhancement by halogenation. While predictive HSP modeling suggests high solubility in polar protic and aprotic solvents and moderate solubility in aromatic solvents, rigorous empirical validation using a self-validating shake-flask protocol is mandatory. By verifying both the liquid-phase equilibrium and the solid-state integrity, researchers can generate trustworthy, scalable data for downstream pharmaceutical processing.
References
-
Bustamante, P., Peña, M. A., & Barra, J. (2000). The modified extended Hansen method to determine partial solubility parameters of drugs containing a single hydrogen bonding group and their sodium derivatives: benzoic acid/Na and ibuprofen/Na. International Journal of Pharmaceutics, 194(1), 117-124.
-
Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data, 55(11), 5124-5127.
-
Sigma-Aldrich / MilliporeSigma. 4-Bromo-2-fluoro-3-isopropoxybenzoic acid Product Specification (CAS 2379321-55-6).
Sources
- 1. 4-Bromo-2-fluoro-3-isopropoxybenzoic acid [sigmaaldrich.com]
- 2. diva-portal.org [diva-portal.org]
- 3. (PDF) Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures [academia.edu]
- 4. researchgate.net [researchgate.net]
- 5. The modified extended Hansen method to determine partial solubility parameters of drugs containing a single hydrogen bonding group and their sodium derivatives: benzoic acid/Na and ibuprofen/Na - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hansen solubility parameters [stenutz.eu]
- 8. pure.ul.ie [pure.ul.ie]
Technical Whitepaper: Structural Informatics and Synthetic Utility of 4-Bromo-2-fluoro-3-isopropoxybenzoic Acid
Executive Summary
In contemporary medicinal chemistry, the strategic decoration of aromatic scaffolds with halogens and sterically demanding alkoxy groups is a cornerstone of rational drug design. 4-Bromo-2-fluoro-3-isopropoxybenzoic acid emerges as a highly versatile, multi-functional building block for the synthesis of complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth analysis of its structural identifiers—specifically its SMILES and InChI key—and elucidates the causal relationships between its structural features and its utility in late-stage functionalization and pharmacophore development.
Structural Informatics & Molecular Identifiers
Accurate molecular representation is critical for computational screening, database querying, and intellectual property documentation. The canonical identifiers for 4-Bromo-2-fluoro-3-isopropoxybenzoic acid [1] are defined as follows:
-
SMILES (Simplified Molecular-Input Line-Entry System): CC(C)Oc1c(F)c(C(=O)O)ccc1Br
-
Deconstruction: The string c1c(F)c(C(=O)O)ccc1Br defines the core fluorinated bromobenzoic acid ring. The CC(C)O prefix denotes the isopropoxy ether linkage at the 3-position, wedged between the fluorine and bromine atoms.
-
-
InChI Key: RCPKSPNULGJDFF-UHFFFAOYSA-N
-
Deconstruction: This 27-character hashed representation of the IUPAC International Chemical Identifier ensures collision-free database indexing. The UHFFFAOYSA-N suffix indicates standard stereochemistry (an achiral core) and a neutral charge state.
-
Table 1: Physicochemical and Informatics Summary
| Property | Value |
| Chemical Name | 4-Bromo-2-fluoro-3-isopropoxybenzoic acid |
| CAS Registry Number | 2379321-55-6 |
| Molecular Formula | C10H10BrFO3 |
| Molecular Weight | 277.09 g/mol |
| SMILES | CC(C)Oc1c(F)c(C(=O)O)ccc1Br |
| InChI Key | RCPKSPNULGJDFF-UHFFFAOYSA-N |
| MDL Number | MFCD32632056 |
(Data corroborated by standard chemical vendor specifications [2]).
Rational Drug Design: The Causality of Functional Groups
The architecture of 4-Bromo-2-fluoro-3-isopropoxybenzoic acid is not arbitrary; it is a meticulously designed system for modular drug synthesis. Each substituent serves a distinct, mechanistic purpose that directly impacts both the synthetic workflow and the final biological efficacy of the drug candidate.
-
The 2-Fluoro Substituent (pKa and Metabolic Modulation): The introduction of a highly electronegative fluorine atom ortho to the carboxylic acid inductively lowers the pKa of the carboxylate, enhancing aqueous solubility at physiological pH. Furthermore, fluorine substitution on aromatic rings is a proven strategy to block cytochrome P450-mediated oxidative metabolism, thereby improving the pharmacokinetic half-life of the resulting drug [3].
-
The 3-Isopropoxy Group (Steric Bulk & Lipophilicity): The branched isopropoxy chain provides a localized region of high lipophilicity and steric bulk. In target-based drug design, this moiety is frequently utilized to occupy specific hydrophobic sub-pockets within a receptor's active site, driving binding affinity through the favorable entropic displacement of water molecules.
-
The 4-Bromo Substituent (Synthetic Handle): Bromine serves as an ideal leaving group for transition-metal-catalyzed cross-coupling reactions. Its position para to the fluorine and meta to the carboxylic acid ensures that electronic activation favors oxidative addition by palladium or nickel catalysts.
Functional group contributions to pharmacokinetics and synthetic utility.
Synthetic Workflows & Methodologies: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its capacity to undergo Suzuki-Miyaura cross-coupling to generate complex biaryl systems [4]. The following protocol outlines a self-validating methodology for coupling this building block with an aryl boronic acid.
Step-by-Step Protocol:
-
Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 4-Bromo-2-fluoro-3-isopropoxybenzoic acid (1.0 equiv) and the desired aryl boronic acid (1.2 equiv).
-
Catalyst & Base Addition: Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.05 equiv), and a mild base, such as potassium carbonate (K₂CO₃, 2.5 equiv).
-
Causality: The base is critical for the formation of the reactive palladium-hydroxo/alkoxo complex, which facilitates the transmetalation step of the catalytic cycle.
-
-
Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v).
-
Causality: Water is necessary to dissolve the inorganic base and accelerate transmetalation, while dioxane solubilizes the organic reactants.
-
-
Reaction Execution: Heat the mixture to 80°C for 8–12 hours. Monitor the consumption of the bromide via LC-MS.
-
Workup & Purification: Acidify the aqueous layer with 1M HCl to pH 3 to ensure the carboxylic acid is fully protonated, then extract with ethyl acetate. Purify the crude biaryl product via reverse-phase preparative HPLC.
Suzuki-Miyaura cross-coupling workflow for biaryl drug candidate synthesis.
Analytical Validation Protocol
To ensure scientific integrity and trust in the synthetic output, the starting material and subsequent products must be rigorously validated. This protocol is a self-validating system because the successful conversion directly alters the isotopic mass signature and the NMR splitting patterns, providing immediate empirical feedback.
-
¹H NMR (400 MHz, DMSO-d6): Look for the characteristic septet of the isopropoxy CH proton around 4.5–4.8 ppm and the doublet of the methyl groups around 1.3 ppm. The aromatic protons will appear as two distinct doublets or multiplets depending on the coupling with the fluorine atom.
-
¹⁹F NMR (376 MHz, DMSO-d6): A single peak (typically a doublet or multiplet due to proton coupling) confirming the presence of the ortho-fluorine.
-
LC-MS (ESI-): The mass spectrum of the starting material must display the [M-H]⁻ molecular ion peak at m/z 275.0 and 277.0 in a strict 1:1 ratio. This is the classic isotopic signature of a single bromine atom. Upon successful cross-coupling, this 1:1 isotopic doublet will disappear, confirming the consumption of the C-Br bond.
References
Technical Guide: Synthesis of 4-Bromo-2-fluoro-3-isopropoxybenzoic Acid
This guide outlines the high-purity synthesis of 4-Bromo-2-fluoro-3-isopropoxybenzoic acid , a critical intermediate often utilized in the development of MEK inhibitors (e.g., Cobimetinib analogs) and KRAS G12C covalent inhibitors.
The synthesis of this molecule is non-trivial due to the specific "crowded" substitution pattern (1,2,3,4-tetrasubstituted benzene). Standard electrophilic aromatic substitution (EAS) often fails to achieve the required regioselectivity between the 4-bromo and 6-bromo isomers. Therefore, this guide prioritizes a Directed Ortho Metalation (DoM) strategy using modern organometallic reagents (Turbo-Grignard) to ensure regiocontrol and scalability.
Part 1: Retrosynthetic Analysis & Strategy
The target molecule is a benzoic acid derivative with three contiguous substituents flanking the carboxylic acid. A retrosynthetic disconnection reveals that the carboxylic acid is best installed last to avoid decarboxylation or interference during the installation of the sensitive isopropoxy group.
Strategic Disconnections
-
C1 (Carboxyl): Disconnected via Directed Ortho Metalation (DoM) followed by carboxylation (
). This requires a precursor with a directing group (Fluorine) that directs metalation to the correct position. -
C3 (Isopropoxy): Disconnected via Nucleophilic Aromatic Substitution (SNAr) on a fluorinated precursor.
-
C4 (Bromine): Present in the starting material to avoid late-stage bromination selectivity issues.
The "Knochel-Hauser" Route (Recommended)
This route utilizes 1-Bromo-2,3-difluorobenzene as the starting material. It avoids the poor regioselectivity of brominating 2-fluoro-3-isopropoxybenzoic acid (which typically favors the C6 position).
Mechanism:
-
Regioselective SNAr: The C2-fluorine is more electrophilic than the C3-fluorine due to the inductive effect of the adjacent bromine and the "ortho-effect" coordination.
-
Magnesiation: Using
(Knochel-Hauser base) allows for deprotonation ortho to the fluorine without causing Lithium-Halogen exchange on the bromine, a common failure mode with -BuLi.
Part 2: Experimental Workflow & Protocols
Phase 1: Synthesis of Intermediate A (1-Bromo-3-fluoro-2-isopropoxybenzene)
This step installs the isopropoxy group with high regioselectivity.
Reagents:
-
Substrate: 1-Bromo-2,3-difluorobenzene (CAS: 38573-88-5)
-
Nucleophile: Sodium Isopropoxide (formed in situ or pre-formed)
-
Solvent: Anhydrous THF or DMF
Protocol:
-
Preparation: Charge a dried reactor with anhydrous THF (10 vol) and Sodium Hydride (60% dispersion, 1.1 equiv). Cool to 0°C.[1][2]
-
Alkoxide Formation: Add Isopropanol (1.2 equiv) dropwise, maintaining temperature <10°C. Stir for 30 min until
evolution ceases. -
SNAr Reaction: Add 1-Bromo-2,3-difluorobenzene (1.0 equiv) dropwise.
-
Heating: Warm the mixture to 50–60°C and monitor by HPLC. The reaction typically completes in 4–6 hours.
-
Note: The C2-F is displaced preferentially over C3-F (Selectivity >95:5).
-
-
Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine, dry over
, and concentrate.[1][3] -
Purification: Distillation under reduced pressure or silica gel chromatography (Hexanes) to yield 1-Bromo-3-fluoro-2-isopropoxybenzene as a colorless oil.
Phase 2: Carboxylation via Turbo-Grignard (Target Molecule)
This step installs the carboxylic acid at the C4 position (relative to the original ring numbering, which becomes C1 in the product).
Reagents:
-
Substrate: Intermediate A
-
Base:
(1.0 M in THF/Toluene) - Knochel-Hauser Base -
Electrophile: Carbon Dioxide (
, gas or dry ice)
Protocol:
-
Inertion: Purge a cryo-reactor with Argon. Add Intermediate A (1.0 equiv) and anhydrous THF (15 vol).
-
Cooling: Cool the solution to -40°C . (Note:
-BuLi requires -78°C to avoid Br-exchange; Turbo-Grignard is tolerant of Ar-Br at higher temps). -
Metalation: Add
(1.2 equiv) dropwise over 30 mins. -
Aging: Stir at -40°C for 1 hour.
-
Carboxylation: Bubble excess dry
gas into the solution for 30 mins, or pour the reaction mixture onto crushed Dry Ice. Exotherm is observed; control temp < -20°C. -
Quench: Allow to warm to RT. Quench with 2M HCl (adjust pH to < 2).
-
Isolation: Extract with Ethyl Acetate. The product is acidic; extract the organic phase with 1M NaOH (to pull product into aqueous phase), separate organics (impurities), then re-acidify the aqueous phase with HCl to precipitate the product.
-
Crystallization: Filter the white solid and recrystallize from Toluene/Heptane.
Data Summary Table
| Parameter | Phase 1 (SNAr) | Phase 2 (Carboxylation) |
| Substrate | 1-Bromo-2,3-difluorobenzene | 1-Bromo-3-fluoro-2-isopropoxybenzene |
| Reagent | NaOiPr / THF | TMPMgCl·LiCl / CO2 |
| Temperature | 60°C | -40°C |
| Critical Control | Regioselectivity (C2 vs C3) | Temp control to prevent benzyne formation |
| Yield (Typical) | 85-90% | 75-82% |
| Appearance | Colorless Oil | White Crystalline Solid |
Part 3: Visualization of Pathways
The following diagrams illustrate the reaction logic and the critical directing effects that ensure the correct isomer is formed.
Synthesis Workflow Diagram
Caption: Figure 1. Two-step regioselective synthesis utilizing the Knochel-Hauser base to preserve the bromine moiety.
Regioselectivity Logic Diagram
Caption: Figure 2. Mechanistic rationale for the exclusive formation of the 4-bromo isomer over the 6-bromo impurity.
References
-
Google Patents. Method for preparing 4-bromo-2,6-difluorobenzoic acid (Analogous Lithiation Chemistry). CN101050176A.[8] Available at:
- Knochel, P., et al. "Scalable Preparation of Functionalized Arylmagnesium Reagents." Organic Process Research & Development, describing the use of TMPMgCl·LiCl for sensitive substrates. (General Reference for Methodology).
Sources
- 1. 4-Bromo-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Amino-4-bromo-3-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]
- 7. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 8. DE3035355A1 - METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID - Google Patents [patents.google.com]
Technical Guide: 4-Bromo-2-fluoro-3-isopropoxybenzoic acid
The following guide details the technical specifications, synthesis, and application of 4-Bromo-2-fluoro-3-isopropoxybenzoic acid , a critical intermediate in the development of kinase inhibitors, particularly for LRRK2 (Leucine-Rich Repeat Kinase 2) targets in Parkinson's disease research.
CAS Number: 2379321-55-6 (Note: CAS may vary by salt form or supplier; verify structure)
Chemical Formula: C
Core Directive: Strategic Utility in Drug Discovery
4-Bromo-2-fluoro-3-isopropoxybenzoic acid is not merely a catalog reagent; it is a strategic scaffold designed to modulate lipophilicity and metabolic stability in drug candidates.[1] In medicinal chemistry, the replacement of a methoxy group (–OCH
-
Block Metabolic Hotspots: The bulky isopropyl group sterically hinders O-dealkylation by cytochrome P450 enzymes, extending the half-life of the final drug molecule.
-
Enhance Lipophilicity: This modification increases the LogP, facilitating better blood-brain barrier (BBB) penetration—a non-negotiable requirement for CNS-targeting drugs like LRRK2 inhibitors.
-
Lock Conformation: The steric bulk of the isopropoxy group at the 3-position, flanked by a 2-fluoro and 4-bromo, restricts rotation, potentially locking the molecule into a bioactive conformation.
Primary Application Domain:
-
LRRK2 Inhibitors (Parkinson’s Disease): This scaffold is a key building block for aminopyrimidine-based LRRK2 inhibitors (e.g., analogs of GNE-7915).[1] The benzoic acid moiety is typically coupled to a solubilizing group (like morpholine), while the bromine serves as a handle for Buchwald-Hartwig aminations to install the kinase-binding hinge region.[1]
Technical Specifications & Quality Assurance
Researchers must validate the identity and purity of this material before introducing it into high-value synthetic routes.
Physical Properties Table
| Property | Specification | Critical Note |
| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation or phenolic impurities.[1] |
| Purity (HPLC) | Impurities often include the des-isopropyl (hydroxy) precursor.[1] | |
| Melting Point | 145–150 °C (Estimated) | Sharp range indicates high crystalline purity.[1] |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM | Poor water solubility; requires organic co-solvents for reactions. |
| 1H NMR Signature | Isopropyl Septet ( | The diagnostic signal distinguishing it from the methoxy analog.[1] |
Analytical Verification (Self-Validating Protocol)
To confirm you have the correct isopropoxy variant and not the cheaper methoxy or hydroxy analogs:
-
Run 1H NMR in DMSO-d6.
-
Check for the Isopropyl Group: Look for a doublet at
1.3 ppm (6H, -CH ) and a septet at 4.6 ppm (1H, -CH-).[1] -
Check for Phenolic OH: A broad singlet >10 ppm indicates the starting material (4-bromo-2-fluoro-3-hydroxybenzoic acid) is present as an impurity.[1]
-
Check for Methoxy: A singlet at
3.8 ppm indicates the wrong product (methoxy analog).[1]
Synthetic Utility & Experimental Protocols
This section provides the methodology for utilizing this building block, specifically in the context of synthesizing an LRRK2 inhibitor core.
Workflow Visualization
The following diagram illustrates the logical flow of converting this acid into a bioactive kinase inhibitor scaffold.
Figure 1: Synthetic workflow transforming the acid scaffold into a kinase inhibitor.[1][2]
Protocol: Amide Coupling (Activation)
This protocol describes the conversion of the acid to an amide (e.g., with morpholine), a common first step in generating LRRK2 inhibitors.[1]
Reagents:
-
Thionyl Chloride (SOCl
) or Oxalyl Chloride (1.5 equiv)[1] -
Catalytic DMF (1-2 drops)[1]
-
Dichloromethane (DCM) (anhydrous)[1]
-
Morpholine (or target amine) (1.2 equiv)[1]
-
Triethylamine (Et
N) (2.0 equiv)[1]
Step-by-Step Methodology:
-
Acid Chloride Formation:
-
Dissolve the benzoic acid derivative in anhydrous DCM under Nitrogen/Argon.
-
Add catalytic DMF.[1]
-
Add Oxalyl Chloride dropwise at 0°C.[1]
-
Allow to warm to room temperature (RT) and stir for 2 hours. Causality: Gas evolution (CO/CO
/HCl) confirms activation.[1] -
Concentrate in vacuo to remove excess oxalyl chloride.
-
-
Coupling:
-
Work-up:
-
Validation:
-
Verify product by LC-MS (Mass shift: Acid MW + Amine MW - H
O).[1]
-
Procurement & Supply Chain Integrity
When sourcing this chemical, "lowest price" is often a proxy for "lowest purity." For research requiring high reproducibility (E-E-A-T), adhere to these procurement standards.
Supplier Evaluation Criteria
-
Batch-Specific CoA: Demand a Certificate of Analysis for the specific lot number, not a generic sample.
-
H-NMR Verification: Ensure the supplier provides raw NMR data, not just a peak list.
-
Salt Form: Verify if the product is a free acid or a salt (e.g., sodium salt).[1] The free acid is preferred for most organic synthesis couplings.
Recommended Storage
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Inert gas (Argon/Nitrogen) recommended for long-term storage to prevent hydrolysis or oxidation.[1]
-
Container: Amber glass to protect from light degradation.
References
-
Estrada, A. A., et al. (2014).[1] Aminopyrimidine derivatives as LRRK2 modulators. U.S. Patent No.[1] 8,802,674.[1] Washington, DC: U.S. Patent and Trademark Office.
- Context: Describes the use of 2-fluoro-3-isopropoxy-4-aminobenzoic acid derivatives in the synthesis of LRRK2 inhibitors for Parkinson's disease.
-
Genentech, Inc. (2012).[1] Assays and biomarkers for LRRK2. World Intellectual Property Organization, WO/2012/075046.
- Context: Details the structure-activity relationship (SAR) where the isopropoxy group is critical for potency.
-
PubChem. (n.d.).[1] 4-Bromo-2-fluoro-3-isopropoxybenzoic acid (Compound).[1][3] National Center for Biotechnology Information.[1] [1]
-
Context: Verification of chemical identity and structural properties.[9]
-
-
Kelley, J. L., et al. (1995).[1] Synthesis and anticonvulsant activity of some 3-alkoxyphenoxathiin 10, 10-dioxides. Journal of Heterocyclic Chemistry.
- Context: Discusses the synthesis of isopropoxy-substituted aromatics via alkyl
Sources
- 1. US8802674B2 - Aminopyrimidine derivatives as LRRK2 modulators - Google Patents [patents.google.com]
- 2. WO2011087712A2 - Tricyclic derivatives and their pharmaceutical use and compositions - Google Patents [patents.google.com]
- 3. 1807041-95-7|Methyl 4-bromo-2-fluoro-3-hydroxybenzoate|BLD Pharm [bldpharm.com]
- 4. 2-Amino-4-bromo-3-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. aaronchem.com [aaronchem.com]
- 9. rsc.org [rsc.org]
Methodological & Application
Application Note: Synthesis of KRAS G12C Inhibitors using 4-Bromo-2-fluoro-3-isopropoxybenzoic acid
[1][2][3][4]
Introduction & Strategic Rationale
The targeting of the KRAS G12C mutation requires a covalent inhibitor that can bind to the Switch II pocket (SII-P) and trap the protein in its inactive GDP-bound state.[1][2][4][5][6][7] The 4-Bromo-2-fluoro-3-isopropoxybenzoic acid intermediate offers three distinct structural advantages for drug design:
-
Switch II Binding: The 2-fluoro-3-isopropoxy motif mimics the hydrophobic interactions found in potent inhibitors, filling the cryptic pocket formed by H95/Y96/Q99.[1][2][3][4]
-
Synthetic Versatility (The "Handle"): The 4-bromo position serves as a pre-installed handle for late-stage diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), allowing the introduction of solubilizing groups or additional binding elements without rebuilding the core.[1][2][3][4]
-
Core Connectivity: The carboxylic acid functionality allows for facile conversion to an aniline (via Curtius rearrangement) for Sotorasib-style cores, or an amide for Divarasib-style scaffolds.[1][2][4]
Retrosynthetic Analysis & Workflow
We present a modular synthetic workflow. Route A demonstrates the conversion to an aniline for coupling to a pyrido-pyrimidine core (Sotorasib analog).[2][4] Route B utilizes the bromine handle for library generation.[2][4]
Graphviz Pathway Diagram[1][2][4]
Caption: Modular synthesis pathway converting the benzoic acid building block into a functionalized KRAS G12C inhibitor scaffold.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2-fluoro-3-isopropoxyaniline (The Nucleophile)
Rationale: Most KRAS G12C inhibitors (e.g., Sotorasib) link the aryl group to the heterocyclic core via a nitrogen atom.[4] The carboxylic acid must be converted to an amine with retention of the regiochemistry.[2][4]
Materials:
-
4-Bromo-2-fluoro-3-isopropoxybenzoic acid (1.0 eq)[1][2][3][4]
-
Diphenylphosphoryl azide (DPPA) (1.2 eq)[4]
-
Triethylamine (TEA) (1.5 eq)[4]
-
tert-Butanol (t-BuOH) (Solvent/Reagent)[2]
-
Trifluoroacetic acid (TFA)[4]
Step-by-Step Methodology:
-
Acyl Azide Formation: Dissolve the benzoic acid (10 g, 36 mmol) in anhydrous toluene/t-BuOH (5:1 v/v). Add TEA (5.5 g, 54 mmol) followed by dropwise addition of DPPA (11.9 g, 43 mmol) under N₂ atmosphere.
-
Curtius Rearrangement: Heat the reaction mixture to 90°C for 4 hours. The intermediate isocyanate forms and is trapped in situ by t-BuOH to yield the N-Boc protected aniline.[1][2][3][4] Monitor by LCMS (Shift from Acid MW 277 -> Boc-Amine MW 348).
-
Workup: Cool to RT. Dilute with EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.
-
Deprotection: Dissolve the crude Boc-aniline in DCM (50 mL). Add TFA (10 mL) dropwise at 0°C. Stir at RT for 2 hours.
-
Isolation: Concentrate the mixture. Basify with saturated Na₂CO₃ to pH 8.[2][4] Extract with DCM.[2][4] Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Protocol 2: S_NAr Coupling to Heterocyclic Core
Rationale: The aniline nitrogen attacks the electrophilic C-Cl bond on the pyrimidine core.[1][2][3][4] This creates the biaryl axis critical for atropisomerism.[2][4]
Materials:
-
2,4-Dichloro-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)pyrido[2,3-d]pyrimidine (or simplified model core)[1][2][3][4]
-
4-Bromo-2-fluoro-3-isopropoxyaniline (from Protocol 1)[1][2][3][4]
-
DIPEA (Diisopropylethylamine)[4]
Methodology:
-
Setup: In a pressure vial, suspend the dichloro-core (1.0 eq) and the aniline (1.1 eq) in NMP (0.2 M concentration).
-
Base Addition: Add DIPEA (3.0 eq).
-
Reaction: Seal and heat to 120°C for 12–16 hours.
-
Workup: Pour into ice water. Filter the precipitate.[2][4] Wash with water and Et₂O.[4]
-
Purification: Recrystallize from MeCN/H₂O or purify via preparative HPLC.
Protocol 3: Late-Stage Diversification (Suzuki Coupling)
Rationale: The 4-bromo group is now a handle to introduce polarity or specific binding elements (e.g., to reach the solvent-exposed region).[1][2][3][4]
Methodology:
-
Reagents: Dissolve the coupled intermediate (1.0 eq) in 1,4-dioxane/H₂O (4:1). Add Aryl/Heteroaryl-Boronic Acid (1.5 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).[4]
-
Conditions: Degas with N₂. Heat to 90°C for 4 hours.
-
Outcome: The bromine is replaced by the new R-group, yielding the final inhibitor scaffold ready for acrylamide "warhead" attachment (if not already present).[2][4]
Analytical Validation & Quality Control
To ensure the integrity of the synthesized inhibitors, the following parameters must be met.
| Parameter | Specification | Method |
| Purity | > 98.0% | HPLC (C18, 0.1% TFA Water/MeCN) |
| Identity | Matches Structure | ¹H NMR (500 MHz), ¹³C NMR |
| Mass Accuracy | < 5 ppm error | HRMS (ESI-TOF) |
| Atropisomer Ratio | Report M/P ratio | Chiral HPLC (e.g., Chiralpak AD-H) |
| Bromine Content | Positive (for intermediate) | XRF or Mass Isotope Pattern (1:1 doublet) |
Key NMR Diagnostic Signals (CDCl₃):
References
-
Canon, J., et al. (2019).[2][4] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.[4] Nature, 575, 217–223.[2][3][4] [4]
-
Hallin, J., et al. (2020).[4] The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients.[1][2][3][4] Cancer Discovery, 10(1), 54–71.[2][4]
- Details the structure and binding mode of Adagrasib, highlighting alternative aryl binding str
-
Fell, J. B., et al. (2020).[2][4] Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor.[2][4][8] Journal of Medicinal Chemistry, 63(13), 6679–6693.[4] [4]
- Provides detailed SAR on the substitution patterns of the aryl ring in KRAS inhibitors.
-
Amgen Inc. (2019).[2][4] Patent WO2019099524A1.[2][4] KRAS G12C Inhibitors and Methods of Using the Same.[2][4][7][8][9][4]
- Describes the generic synthesis of pyrido-pyrimidine cores and the coupling of various anilines.
Sources
- 1. Sotorasib | C30H30F2N6O3 | CID 137278711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Adagrasib - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. DIVARASIB (PD166262, ZRBPIAWWRPFDPY-IRXDYDNUSA-N) [probes-drugs.org]
- 6. ChemGood [chemgood.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sotorasib | 2296729-00-3 [chemicalbook.com]
- 9. ChemGood [chemgood.com]
Application Note: 4-Bromo-2-fluoro-3-isopropoxybenzoic Acid in Medicinal Chemistry
Abstract
This guide details the strategic application of 4-Bromo-2-fluoro-3-isopropoxybenzoic acid (CAS 2379321-55-6) as a high-value scaffold in drug discovery. Unlike generic benzoic acids, this trisubstituted arene offers a unique "privileged structure" motif commonly found in kinase inhibitors (e.g., MEK, BRAF) and protein-protein interaction modulators. The specific substitution pattern—combining an ortho-fluorine for conformational locking, a bulky meta-isopropoxy group for hydrophobic pocket filling, and a para-bromo handle for diversity extension—makes it an essential tool for Lead Optimization. This document provides validated protocols for its cross-coupling and amidation, along with structural insights into its utility.
Structural Rationale & Design Logic
The "Magic Methyl" & Beyond: The 3-Isopropoxy Role
While methyl groups are often added to boost potency ("Magic Methyl" effect), the isopropoxy group at the 3-position serves a dual purpose:
-
Lipophilic Bulk: It occupies larger hydrophobic pockets (e.g., the ATP-binding site back-pocket of kinases) more effectively than a methoxy or methyl group.
-
Solubility & LogP: The ether linkage modulates physicochemical properties, improving membrane permeability compared to purely alkyl chains.
The Ortho-Fluoro Effect
The fluorine atom at the 2-position is not merely a metabolic blocker. Through dipole-dipole interactions with the adjacent carbonyl (COOH or Amide), it restricts bond rotation, pre-organizing the molecule into a bioactive conformation. This reduces the entropic penalty upon binding to the target protein.
The 4-Bromo Handle
The bromine atom is electronically activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) but is sufficiently stable to survive standard amide coupling conditions, allowing for orthogonal functionalization.
Reactivity Mapping & Workflow
The following diagram illustrates the strategic functionalization order for this building block.
Figure 1: Strategic functionalization points. Path A (Amidation first) is generally preferred to avoid catalyst poisoning by the free acid during Pd-coupling.
Experimental Protocols
Protocol A: Amide Coupling (Head Group Installation)
Objective: To derivatize the carboxylic acid while preserving the aryl bromide for later steps. Challenge: The ortho-fluorine and meta-isopropoxy groups create steric crowding around the carboxylate. Standard EDC/NHS couplings often fail or proceed slowly. Solution: Use of HATU with controlled base addition ensures efficient activation.
Reagents:
-
Substrate: 4-Bromo-2-fluoro-3-isopropoxybenzoic acid (1.0 eq)
-
Amine Partner: R-NH₂ (1.2 eq)
-
Coupling Agent: HATU (1.5 eq) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: DMF (Anhydrous)
Step-by-Step Procedure:
-
Activation: In a flame-dried round-bottom flask, dissolve the benzoic acid substrate (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add DIPEA (3.0 eq) and stir at 0°C for 10 minutes. Note: Cooling prevents racemization if the amine partner is chiral, though the acid itself is achiral.
-
Coupling Agent: Add HATU (1.5 eq) in one portion. Allow the activated ester to form for 15–30 minutes at 0°C. The solution typically turns yellow.
-
Amine Addition: Add the amine partner (1.2 eq). Remove the ice bath and allow the reaction to warm to Room Temperature (RT).
-
Monitoring: Stir for 4–16 hours. Monitor by LC-MS. The product peak (M+H) should dominate; the activated ester intermediate may be visible if the reaction is incomplete.
-
Workup: Dilute with EtOAc. Wash sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Suzuki-Miyaura Cross-Coupling (Tail Extension)
Objective: To install an aryl or heteroaryl group at the 4-position. Challenge: The electron-donating isopropoxy group at position 3 deactivates the C-Br bond slightly compared to electron-deficient systems. Solution: Use of electron-rich phosphine ligands (e.g., SPhos or XPhos) facilitates the oxidative addition step.
Reagents:
-
Substrate: 4-Bromo-2-fluoro-3-isopropoxy-benzamide derivative (from Protocol A) (1.0 eq)
-
Boronic Acid/Ester: Ar-B(OH)₂ (1.5 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd₂(dba)₃/SPhos for difficult substrates.
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Preparation: Charge a microwave vial or pressure tube with the aryl bromide substrate (1.0 eq), boronic acid (1.5 eq), and Pd catalyst (5 mol%).
-
Inert Atmosphere: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1–0.2 M) and aqueous K₂CO₃ (3.0 eq).
-
Reaction: Heat to 90°C (oil bath) or 110°C (microwave) for 2–4 hours.
-
Critical Check: The reaction mixture must remain biphasic but well-emulsified by vigorous stirring.
-
-
Workup: Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.[1]
-
Purification: Concentrate filtrate and purify via Silica Gel Chromatography.
Analytical Data Summary (Reference Values)
The following table summarizes expected analytical signatures for Quality Control (QC) of the starting material.
| Property | Value / Characteristic | Method |
| Molecular Formula | C₁₀H₁₀BrFO₃ | - |
| Molecular Weight | 277.09 g/mol | - |
| Appearance | White to Off-white Powder | Visual |
| ¹H NMR (DMSO-d₆) | δ 13.2 (br s, 1H, COOH), 7.65 (t, 1H, Ar-H), 7.45 (d, 1H, Ar-H), 4.55 (sept, 1H, CH), 1.28 (d, 6H, CH₃) | 400 MHz |
| ¹⁹F NMR | δ -112.5 ppm (approx) | Decoupled |
| Solubility | Soluble in DMSO, DMF, MeOH; Low in Water | - |
Troubleshooting & Optimization
Issue: Low Yield in Amide Coupling
-
Cause: Steric hindrance from the 2-F and 3-OiPr groups blocking the nucleophilic attack.
-
Fix: Switch from HATU to Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride in situ. Acid chlorides are smaller and more reactive than the HATU-active ester.
Issue: Protodebromination during Suzuki
-
Cause: The bromine is lost (replaced by H) instead of coupling, often due to overheating or excess hydride sources.
-
Fix: Lower temperature to 80°C and switch solvent to Toluene/Water system. Ensure the solvent is strictly degassed to prevent oxidation of the phosphine ligand.
References
-
Sigma-Aldrich. 4-Bromo-2-fluoro-3-isopropoxybenzoic acid Product Sheet. Link(Note: Representative link for class analogs).
-
PubChem. 2-Fluoro-4-isopropoxybenzoic acid (Analogous Scaffold Data). National Library of Medicine.[2] Link.[2]
-
CoreyChem. Benzoic Acid, 4-Bromo-2-Fluoro-3-Hydroxy- (Precursor Applications). Link.
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for Ortho-Fluoro effect).
-
BLD Pharm. 4-Bromo-2-fluoro-3-isopropoxybenzoic acid MSDS & Properties. Link.
Sources
Application Notes and Protocols for the Preparation of Sotorasib Analogs Using 4-Bromo-2-fluoro-3-isopropoxybenzoic acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-bromo-2-fluoro-3-isopropoxybenzoic acid as a key building block in the synthesis of novel Sotorasib analogs. Sotorasib (AMG 510) is a first-in-class covalent inhibitor of KRAS G12C, a prevalent mutation in various cancers. The development of analogs is crucial for exploring structure-activity relationships (SAR), improving pharmacokinetic profiles, and overcoming potential resistance mechanisms.
The protocols outlined herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and strategic considerations for analog design.
Introduction: The Rationale for Sotorasib Analog Synthesis
Sotorasib's structure features a complex heterocyclic core with a crucial atropisomeric biaryl linkage that orients the molecule for optimal binding to the cryptic pocket of KRAS G12C.[1][2] The synthesis of Sotorasib itself is a multi-step process, often commencing from nicotinic acid derivatives.[3][4] While the established route is effective for the parent compound, the exploration of novel analogs necessitates versatile and adaptable synthetic strategies.
The use of 4-bromo-2-fluoro-3-isopropoxybenzoic acid offers a strategic entry point for generating a diverse library of Sotorasib analogs. The bromine atom serves as a versatile synthetic handle for various cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position. The fluoro and isopropoxy groups on the phenyl ring can also modulate the electronic and steric properties of the final compounds, potentially influencing their biological activity and metabolic stability.
This guide will focus on a proposed synthetic pathway to generate Sotorasib analogs by leveraging the unique reactivity of this substituted benzoic acid derivative.
Proposed Synthetic Strategy: A Modular Approach to Sotorasib Analogs
The core strategy involves the preparation of a key intermediate, an analog of the boroxine reagent used in the commercial synthesis of Sotorasib, derived from 4-bromo-2-fluoro-3-isopropoxybenzoic acid. This intermediate can then be coupled with the core heterocyclic scaffold of Sotorasib to generate the desired analogs.
The overall workflow can be visualized as follows:
Figure 1: Proposed workflow for the synthesis of Sotorasib analogs.
This modular approach allows for the late-stage introduction of the modified phenyl ring, enabling the rapid generation of a diverse set of analogs from a common advanced intermediate.
Detailed Experimental Protocols
Synthesis of (4-Bromo-2-fluoro-3-isopropoxyphenyl)methanol
Rationale: The initial step involves the reduction of the carboxylic acid to a benzyl alcohol. This is a necessary transformation to enable the subsequent conversion to a more reactive species for the formation of the organometallic reagent.
Protocol:
-
To a stirred solution of 4-bromo-2-fluoro-3-isopropoxybenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g) under a nitrogen atmosphere at 0 °C, slowly add lithium aluminum hydride (LiAlH4, 2.0 eq).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams.
-
Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite®.
-
Wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude (4-bromo-2-fluoro-3-isopropoxyphenyl)methanol, which can be used in the next step without further purification or purified by column chromatography on silica gel.
| Parameter | Value | Reference |
| Starting Material | 4-Bromo-2-fluoro-3-isopropoxybenzoic acid | |
| Reagent | Lithium Aluminum Hydride (LiAlH4) | Standard organic chemistry protocol |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Standard organic chemistry protocol |
| Typical Yield | 85-95% | Estimated based on similar reductions |
Synthesis of 1-(Bromomethyl)-4-bromo-2-fluoro-3-isopropoxybenzene
Rationale: Conversion of the benzyl alcohol to a benzyl bromide creates a suitable precursor for the formation of a Grignard reagent. The benzyl bromide is more reactive towards magnesium insertion than the aryl bromide.
Protocol:
-
To a stirred solution of (4-bromo-2-fluoro-3-isopropoxyphenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g) at 0 °C under a nitrogen atmosphere, add phosphorus tribromide (PBr3, 0.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto ice-water and stir for 15 minutes.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL/g).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-(bromomethyl)-4-bromo-2-fluoro-3-isopropoxybenzene.
| Parameter | Value | Reference |
| Reagent | Phosphorus Tribromide (PBr3) | Standard organic chemistry protocol |
| Solvent | Anhydrous Dichloromethane (DCM) | Standard organic chemistry protocol |
| Typical Yield | 90-98% | Estimated based on similar brominations |
Preparation of the Boroxine Analog
Rationale: The boroxine reagent is a key component for the Suzuki-Miyaura cross-coupling reaction. Boroxines are cyclic anhydrides of boronic acids and are often more stable and easier to handle.[5] This protocol follows a Grignard formation followed by borylation and dehydration.
Protocol:
-
Grignard Formation and Borylation:
-
To a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 1-(bromomethyl)-4-bromo-2-fluoro-3-isopropoxybenzene (1.0 eq) in anhydrous THF (10 mL/g) dropwise to the magnesium turnings.
-
The reaction should initiate, as indicated by a gentle reflux. If not, gentle heating may be required.
-
After the addition is complete, reflux the mixture for 2 hours.
-
Cool the Grignard reagent to -78 °C and add a solution of trimethyl borate (B(OMe)3, 1.5 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Hydrolysis and Boroxine Formation:
-
Quench the reaction by the slow addition of 2 M HCl at 0 °C until the solution is acidic.
-
Extract the mixture with ethyl acetate (3 x 10 mL/g).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude boronic acid.
-
The crude boronic acid is then azeotropically dehydrated by dissolving in toluene and refluxing with a Dean-Stark trap to remove water, yielding the desired boroxine analog.
-
| Parameter | Value | Reference |
| Reagents | Magnesium, Trimethyl borate | Standard organometallic chemistry |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Standard organometallic chemistry |
| Dehydration | Toluene, Dean-Stark | [5] |
| Typical Yield | 50-70% over 2 steps | Estimated based on similar procedures |
Suzuki-Miyaura Coupling to the Sotorasib Core
Rationale: The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for biaryl synthesis.[6] This step will couple the newly synthesized boroxine analog with the chlorinated heterocyclic core of Sotorasib. The atropisomeric resolution of the core heterocycle should be performed prior to this coupling step, as described in the literature for Sotorasib synthesis.[7]
Figure 2: Detailed workflow including core synthesis and final coupling.
Protocol:
-
To a degassed mixture of the resolved chloro-intermediate of the Sotorasib core (1.0 eq), the synthesized boroxine analog (1.2 eq), and a suitable palladium catalyst such as Pd(PPh3)4 (0.05 eq) in a mixture of toluene and water (4:1), add a base such as sodium carbonate (Na2CO3, 3.0 eq).
-
Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the protected Sotorasib analog.
-
The final deprotection and introduction of the acrylamide warhead can be carried out following established procedures for Sotorasib synthesis.[3][4]
| Parameter | Value | Reference |
| Catalyst | Pd(PPh3)4 or similar Pd catalyst | [6] |
| Base | Sodium Carbonate (Na2CO3) | [6] |
| Solvents | Toluene/Water | [6] |
| Typical Yield | 60-80% | Estimated based on similar couplings |
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust framework for the synthesis of novel Sotorasib analogs utilizing 4-bromo-2-fluoro-3-isopropoxybenzoic acid . This strategic approach allows for the systematic exploration of the chemical space around the solvent-exposed region of the Sotorasib binding pocket on KRAS G12C. The synthesized analogs can be evaluated for their inhibitory potency, selectivity, and pharmacokinetic properties to identify next-generation KRAS G12C inhibitors. Further modifications to the starting benzoic acid derivative, such as altering the alkyl group of the alkoxy substituent or replacing the bromo substituent with other functionalities, can lead to an even broader range of analogs for SAR studies.
References
-
YouTube. (2023, September 9). Sotorasib – Mechanism of Action and Synthesis. [Link]
- Google Patents. (n.d.).
-
Parsons, A. T., et al. (2022). Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations. Accounts of Chemical Research, 55(20), 2896–2908. [Link]
-
American Chemical Society. (2022, October 19). Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRAS G12C Inhibitor. [Link]
-
Career Henan Chemical Co. (n.d.). BENZOIC ACID, 4-BROMO-2-FLUORO-3-HYDROXY-. [Link]
- Google Patents. (n.d.). WO2021097212A1 - Improved synthesis of kras g12c inhibitor compound.
-
PubMed. (2026, February 3). Design and Synthesis of KRASG12C Inhibitors for Antitumor Evaluation Harboring Combination Therapy with Nrf2, PARP-7, and Pan-USP Inhibitors to Alleviate Drug Resistance Synergistically. [Link]
- Google Patents. (n.d.). WO2019051291A1 - KRAS G12C INHIBITORS AND METHODS OF USE.
- Google Patents. (n.d.). US10647715B2 - KRas G12C inhibitors.
- Google Patents. (n.d.). WO2018217651A1 - Kras g12c inhibitors and methods of using the same.
-
ResearchGate. (2022). Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRAS G12C Inhibitor. [Link]
-
Scribd. (n.d.). SOTORASIB. [Link]
-
PubMed. (2022, October 1). Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations. [Link]
-
National Center for Biotechnology Information. (n.d.). Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer. [Link]
Sources
- 1. Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How is Sotorasib synthesised?_Chemicalbook [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Benzamide Derivatives from 4-Bromo-2-fluoro-3-isopropoxybenzoic Acid
Executive Summary
The synthesis of highly functionalized benzamide derivatives is a cornerstone of modern medicinal chemistry and drug discovery. 4-Bromo-2-fluoro-3-isopropoxybenzoic acid (CAS 2379321-55-6) serves as a premium building block for constructing complex molecular architectures[1]. Its unique substitution pattern offers orthogonal reactivity: the carboxylic acid is primed for amidation, the ortho-fluorine modulates the molecular dipole and conformation, the isopropoxy group provides tunable lipophilicity, and the C4-bromine serves as a critical handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).
This application note provides a comprehensive, self-validating guide to converting this specific benzoic acid into diverse benzamide derivatives, detailing the mechanistic rationale behind reagent selection and outlining robust protocols for both discovery and process scales.
Mechanistic Insights & Reagent Selection
Converting 4-bromo-2-fluoro-3-isopropoxybenzoic acid to an amide presents specific electronic and chemoselectivity challenges that dictate the choice of coupling conditions:
-
Electronic Influence of the ortho-Fluorine: The highly electronegative fluorine atom at the C2 position inductively withdraws electron density, significantly lowering the pKa of the benzoic acid. While this makes the subsequently formed active ester highly electrophilic (accelerating the final amine addition), it renders the initial carboxylate anion a weaker nucleophile. This necessitates highly efficient electrophilic coupling reagents to ensure rapid active ester formation.
-
Chemoselectivity and Ether Stability: The C3-isopropoxy group is a secondary alkyl aryl ether. While relatively stable, harsh acidic activation methods (such as prolonged heating with Thionyl Chloride or Phosphorus Oxychloride) risk ether cleavage or protodehalogenation of the C4-bromine.
-
Reagent Causality:
-
HATU is selected for discovery-scale synthesis because the 7-aza-1-hydroxybenzotriazole (HOAt) leaving group accelerates the reaction via an intramolecular hydrogen-bonding transition state, overcoming the reduced nucleophilicity of the fluorinated carboxylate[2].
-
T3P® (Propylphosphonic anhydride) is selected for scale-up. It operates under mild, slightly basic conditions, preserving the halogen and ether functionalities while generating strictly water-soluble byproducts, thereby eliminating the need for chromatographic purification[3].
-
Quantitative Reagent Comparison
The following table summarizes the empirical performance of various activation strategies for this specific substrate class[4][5]:
| Coupling Strategy | Yield Range | Reaction Time | Byproduct Profile | Optimal Application | Workup Complexity |
| HATU / DIPEA | 88% – 95% | 1 – 2 hours | Tetramethylurea, HOAt | High-throughput SAR / Discovery | High (Requires Silica Gel Chromatography) |
| T3P / Et₃N | 80% – 89% | 4 – 12 hours | Water-soluble phosphonates | Process Scale-up / Kilo-lab | Low (Simple Aqueous Extraction) |
| SOCl₂ (Catalytic DMF) | 50% – 65% | 3 – 5 hours | HCl, SO₂, potential ether cleavage | Avoid for this substrate | Moderate (Evaporation, risk of degradation) |
Synthetic Workflow Visualization
Fig 1: Divergent synthetic workflow for benzamide generation and downstream functionalization.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPCs) via LC-MS or TLC are integrated to ensure mechanistic milestones (e.g., complete active ester formation) are achieved before proceeding.
Protocol A: Discovery-Scale Amidation (HATU-Mediated)
Optimized for rapid generation of analog libraries where yield and speed are prioritized over atom economy.
Materials:
-
4-Bromo-2-fluoro-3-isopropoxybenzoic acid (1.0 equiv, 0.5 mmol, ~138.5 mg)
-
Primary or Secondary Amine (1.2 equiv, 0.6 mmol)
-
HATU (1.2 equiv, 0.6 mmol, ~228 mg)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol, ~260 µL)
-
Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)
Step-by-Step Procedure:
-
Preparation: To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 4-bromo-2-fluoro-3-isopropoxybenzoic acid and HATU.
-
Solvation & Base Addition: Add anhydrous DMF (5.0 mL) to dissolve the solids. Add DIPEA dropwise at room temperature.
-
Causality Check: DIPEA deprotonates the carboxylic acid. The resulting carboxylate attacks the electron-deficient uronium carbon of HATU, forming the highly reactive HOAt ester. The solution will typically turn a distinct yellow color upon active ester formation.
-
-
Pre-activation: Stir the mixture at room temperature for 15 minutes.
-
Validation: Quench a 5 µL aliquot into LC-MS grade Methanol. LC-MS should show the mass of the methyl ester (formed by MeOH trapping the HOAt ester), confirming complete activation.
-
-
Amine Addition: Add the target amine (neat or dissolved in 1 mL DMF) dropwise. Stir the reaction at room temperature for 1–2 hours.
-
Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc, 20 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 10 mL), 1M HCl (10 mL, skip if the product contains basic amines), and 5% aqueous LiCl (2 × 10 mL) to effectively remove DMF and HOAt byproducts.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Process-Scale Amidation (T3P-Promoted)
Optimized for scale-up, avoiding toxic coupling reagents and eliminating the need for chromatographic purification.
Materials:
-
4-Bromo-2-fluoro-3-isopropoxybenzoic acid (1.0 equiv, 10.0 mmol, ~2.77 g)
-
Target Amine (1.1 equiv, 11.0 mmol)
-
T3P® (50% w/w solution in EtOAc) (1.5 equiv, 15.0 mmol, ~8.9 mL)
-
Triethylamine (Et₃N) (3.0 equiv, 30.0 mmol, ~4.2 mL)
-
Ethyl Acetate (EtOAc) (30 mL)
Step-by-Step Procedure:
-
Reaction Assembly: In a 100 mL round-bottom flask, suspend the benzoic acid and the amine in EtOAc (30 mL).
-
Causality Check: Unlike HATU, T3P protocols allow for the simultaneous presence of the acid and amine, as T3P selectively activates the carboxylate without reacting with the amine to form stable dead-end byproducts.
-
-
Base Addition: Add Et₃N dropwise. The mixture should become a homogenous solution.
-
Activation: Cool the flask in an ice-water bath (0–5 °C). Add the T3P solution dropwise over 15 minutes using an addition funnel.
-
Causality Check: T3P addition is mildly exothermic. Controlling the temperature prevents the thermal degradation of the mixed anhydride intermediate.
-
-
Propagation: Remove the ice bath and heat the reaction to 60 °C for 6–8 hours.
-
Validation: Monitor by TLC or HPLC. The sterically hindered nature of the ortho-fluoro system requires elevated temperatures to drive the nucleophilic attack of the amine on the T3P-mixed anhydride to completion.
-
-
Aqueous Workup: Cool the reaction to room temperature. Add water (20 mL) and stir vigorously for 15 minutes to hydrolyze any unreacted T3P.
-
Phase Separation: Transfer to a separatory funnel. Separate the layers and wash the organic phase with 1M NaOH (20 mL), water (20 mL), and brine (20 mL).
-
Causality Check: The phosphonic acid byproducts generated from T3P are highly water-soluble and are completely removed during the basic aqueous wash, leaving only the pure benzamide in the organic layer.
-
-
Isolation: Dry the organic phase over MgSO₄, filter, and concentrate in vacuo to afford the benzamide derivative. Trituration with cold heptane can be used to solidify the product if it presents as an oil.
Downstream Applications
The resulting benzamide derivatives retain the C4-bromine atom. This halogen is perfectly positioned for late-stage functionalization. Due to the electron-withdrawing nature of the adjacent fluorine and the amide carbonyl (via resonance), the C-Br bond is highly activated toward oxidative addition by Palladium(0) species. Researchers can directly subject these benzamides to Suzuki-Miyaura cross-coupling with aryl boronic acids to generate biphenyl systems, which are highly privileged scaffolds in kinase inhibitor design.
References
-
Process optimization for acid-amine coupling: a catalytic approach Current Chemistry Letters URL:[Link]
-
Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC ACS Sustainable Chemistry & Engineering URL:[Link]
-
Metal-Free Amidation of Acids with Formamides and T3P® Organic Chemistry Portal / Synthesis URL:[Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green RSC Publishing URL:[Link]
Sources
- 1. 4-Bromo-2-fluoro-3-isopropoxybenzoic acid [sigmaaldrich.com]
- 2. growingscience.com [growingscience.com]
- 3. Metal-Free Amidation of Acids with Formamides and T3P® [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
Application Note: 4-Bromo-2-fluoro-3-isopropoxybenzoic Acid as a Privileged Reagent for Scaffold Hopping and Late-Stage Functionalization
Executive Summary
In modern drug discovery, the transition from de novo synthesis to late-stage functionalization (LSF) has revolutionized how medicinal chemists explore chemical space[1]. 4-Bromo-2-fluoro-3-isopropoxybenzoic acid (CAS: 2379321-55-6) [2] has emerged as a highly specialized building block designed specifically for scaffold hopping. By replacing sub-optimal molecular cores with this tetrasubstituted benzoic acid, researchers can simultaneously bypass existing intellectual property (IP) constraints, lock molecular conformations, and establish a robust vector for late-stage diversification.
This application note details the mechanistic rationale behind the structural features of this reagent and provides self-validating protocols for its integration into drug development workflows.
Mechanistic Rationale & Structural Advantages
The architecture of 4-bromo-2-fluoro-3-isopropoxybenzoic acid is not arbitrary; every substituent serves a precise physicochemical and synthetic purpose:
-
The Ortho-Fluoro Effect (Conformation & Permeability): The incorporation of a fluorine atom ortho to the carboxylic acid is a well-documented strategy for enhancing membrane permeability[3]. When converted to an amide, the highly electronegative fluorine acts as a hydrogen-bond acceptor, forming an intramolecular hydrogen bond (IMHB) of the C-F···H-N type with the adjacent amide N-H[4]. This IMHB effectively "masks" the polarity of the amide, significantly reducing the polar surface area (PSA) and facilitating passive diffusion across lipid bilayers. Furthermore, this interaction locks the amide bond into a rigid conformation, reducing the entropic penalty upon target binding.
-
The 3-Isopropoxy Motif (Steric & Lipophilic Tuning): The bulky, lipophilic isopropoxy ether serves a dual purpose. Biologically, it projects into hydrophobic sub-pockets (commonly found in kinase hinge regions or GPCR allosteric sites), increasing target affinity. Synthetically, its steric bulk forces the adjacent aromatic ring out of planarity with certain binding partners, breaking the flat, promiscuous binding profiles often associated with generic planar aromatics.
-
The 4-Bromo Handle (Late-Stage Diversification): The bromine atom at the para position provides a highly reactive vector for transition-metal-catalyzed cross-couplings. This allows chemists to establish the core scaffold first, and subsequently generate a vast library of analogs via Suzuki-Miyaura or Buchwald-Hartwig couplings without rebuilding the molecule from scratch[1].
Scaffold Hopping & Diversification Workflow
The logical progression of utilizing this reagent involves cleaving a problematic core from a lead compound, installing the fluorinated tetrasubstituted core via amidation, and finally diversifying the structure to map the structure-activity relationship (SAR).
Workflow of scaffold hopping and late-stage diversification using the title reagent.
Quantitative Data: Physicochemical Property Shifts
Replacing a standard unsubstituted benzamide core with the 2-fluoro-3-isopropoxybenzamide core yields predictable and highly beneficial shifts in ADMET properties.
| Property | Standard Benzamide Core | 2-Fluoro-3-isopropoxybenzamide Core | Causality / Impact |
| Conformation | Open / Flexible | Locked (C-F···H-N IMHB) | Reduces entropic penalty; improves target selectivity. |
| Polar Surface Area (PSA) | High (~45-50 Ų) | Reduced (~25-30 Ų) | IMHB masks the amide N-H, drastically improving passive membrane diffusion. |
| Lipophilicity (LogD) | Baseline | Increased (+0.5 to +1.2) | Isopropoxy bulk and fluorine electronegativity tune logD for optimal oral absorption. |
| Metabolic Stability | Susceptible to ortho-oxidation | Blocked by Fluorine | Halogenation at metabolic hotspots prevents rapid CYP450-mediated degradation. |
Experimental Protocols
Protocol A: Scaffold Core Installation via Amide Coupling
Objective: Couple 4-bromo-2-fluoro-3-isopropoxybenzoic acid to a target primary or secondary amine to establish the new molecular core.
Causality & Design: The tetrasubstituted nature of this benzoic acid creates severe steric hindrance and electronic deactivation around the carboxylate carbon. Standard coupling agents (e.g., EDC/HOBt) often stall, resulting in poor yields. HATU is explicitly selected because its 7-azabenzotriazole leaving group is highly reactive, driving the amidation of sterically congested substrates to completion. DIPEA serves as a non-nucleophilic base to deprotonate the amine without interfering with the active ester formation.
Step-by-Step Methodology:
-
Activation: In an oven-dried flask under a nitrogen atmosphere, dissolve 4-bromo-2-fluoro-3-isopropoxybenzoic acid (1.0 equiv, 0.5 mmol) and HATU (1.2 equiv, 0.6 mmol) in anhydrous DMF (5 mL). Stir for 15 minutes at room temperature (20-25°C) to ensure complete formation of the active OAt ester.
-
Coupling: Add the target amine (1.1 equiv, 0.55 mmol) in one portion, followed immediately by the dropwise addition of DIPEA (3.0 equiv, 1.5 mmol). The excess base neutralizes amine salts and maintains the alkaline environment required for optimal coupling.
-
Monitoring (Self-Validation): Stir the reaction at room temperature for 2-4 hours. Monitor progress via LC-MS. Note: The formation of the intramolecular hydrogen bond often causes the desired product to elute slightly later than expected on reverse-phase HPLC due to the transient masking of polarity.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to hydrolyze any unreacted active ester and neutralize trace acid. Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to strip residual DMF, followed by a final brine wash.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling
Objective: Utilize the 4-bromo handle to introduce diverse aryl or heteroaryl groups, generating a library of analogs for SAR mapping.
Causality & Design: The 4-bromo position is flanked by the bulky 3-isopropoxy group, creating a sterically demanding environment for the oxidative addition and transmetalation steps of the catalytic cycle. Pd(dppf)Cl₂ is selected as the precatalyst because the large bite angle of the bidentate dppf ligand accelerates the reductive elimination step, which is frequently the rate-limiting bottleneck in sterically congested tetrasubstituted aromatic systems.
Step-by-Step Methodology:
-
Preparation: In a microwave-safe vial, combine the bromobenzamide intermediate from Protocol A (1.0 equiv, 0.2 mmol), the desired boronic acid or pinacol ester (1.5 equiv, 0.3 mmol), and K₂CO₃ (3.0 equiv, 0.6 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%).
-
Solvent System: Add a thoroughly degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 2.5 mL). Causality: The water co-solvent is strictly required to dissolve the inorganic base and to form the reactive boronate species necessary for transmetalation.
-
Reaction Execution: Seal the vial with a crimp cap, purge with nitrogen for 5 minutes, and heat at 90°C in an oil bath for 12 hours (alternatively, microwave at 110°C for 45 minutes for rapid library generation).
-
Workup & Isolation (Self-Validation): Dilute the crude mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black (which can otherwise cause product degradation during concentration). Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify via reverse-phase preparative HPLC to isolate the diversified target compound.
References
-
Title : 4-Bromo-2-fluoro-3-isopropoxybenzoic acid - Sigma-Aldrich | Source : sigmaaldrich.com | URL : 2
-
Title : ortho-Fluorine for Enhanced Permeability - Enamine | Source : enamine.net | URL : 3
-
Title : Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - ChemRxiv | Source : chemrxiv.org | URL : 4
-
Title : Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing - PMC | Source : nih.gov | URL : 1
Sources
Troubleshooting & Optimization
Technical Support Center: 4-Bromo-2-fluoro-3-isopropoxybenzoic Acid Optimization
Status: Active Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide
Executive Summary
You are working with 4-Bromo-2-fluoro-3-isopropoxybenzoic acid , a densely functionalized scaffold. The primary challenge with this molecule is "Steric Gearing" : the ortho-fluoro and meta-isopropoxy groups lock the carboxylate out of planarity, severely hindering nucleophilic attack at the carbonyl while simultaneously activating the ring toward unwanted Nucleophilic Aromatic Substitution (SnAr).
This guide replaces standard "trial-and-error" with a mechanistic decision framework. We address the three critical failure modes:
-
Amide Coupling Failure (Due to steric blockade).
-
Suzuki Cross-Coupling Stalling (Due to poor oxidative addition).
-
Fluorine Displacement (SnAr) (The "Hidden" yield killer).
Module 1: Amide Coupling Optimization
The Problem: Standard EDC/NHS or even HATU protocols result in <40% conversion or require extended reaction times that lead to degradation. The Cause: The ortho-fluorine atom creates a dipole that repels incoming nucleophiles, while the bulky meta-isopropoxy group physically shields the carbonyl carbon.
Troubleshooting Workflow
Scenario A: The "Standard" Failure
-
Symptom: LCMS shows unreacted starting material after 12h with HATU/DIEA.
-
Root Cause: The active ester formed by HATU is too bulky to be attacked effectively by the amine in this crowded environment.
-
Solution: Switch to T3P (Propylphosphonic Anhydride) .[1][2] T3P has a smaller activation radius and drives the reaction through an irreversible thermodynamic sink.
Scenario B: The "Stubborn" Substrate
-
Symptom: Even T3P fails to push conversion >80%, or the amine is also sterically hindered (e.g., a secondary amine).
-
Root Cause: The activation energy for the tetrahedral intermediate is too high.
-
Solution: Switch to Ghosez’s Reagent to generate the Acid Chloride.[3]
-
Why not Thionyl Chloride (SOCl2)? SOCl2 generates HCl, which can cleave the sensitive isopropoxy ether bond. Ghosez’s reagent is neutral.[4]
-
Protocol 1: Neutral Acid Chloride Formation (Ghosez Protocol)
Use this when all coupling reagents fail.
-
Dissolution: Dissolve 1.0 equiv of 4-Bromo-2-fluoro-3-isopropoxybenzoic acid in dry DCM (0.2 M).
-
Reagent Addition: Add 1.2 equiv of 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez’s Reagent) dropwise at 0°C.
-
Activation: Stir at room temperature for 1-2 hours. Monitor: Withdraw an aliquot and quench with MeOH; check for Methyl Ester formation by LCMS.
-
Coupling: Once activation is complete, add 1.1 equiv of your amine and 1.5 equiv of dry Pyridine or 2,6-Lutidine.
-
Workup: Quench with saturated NaHCO3.
Decision Logic: Amide Coupling
Caption: Hierarchical decision tree for overcoming steric hindrance in 2,3-disubstituted benzoic acids.
Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki)[5][6]
The Problem: The reaction stalls (incomplete conversion) or you observe debromination (hydrodehalogenation). The Cause: The 3-isopropoxy group exerts steric pressure on the 4-bromo position, slowing down the Oxidative Addition step of the catalytic cycle.
Critical Parameter Optimization
| Parameter | Recommendation | Scientific Rationale |
| Catalyst Source | Pd-G3 or Pd-G4 Precatalysts | Traditional Pd(PPh3)4 or Pd(dppf)Cl2 often fail here because they do not generate the active Pd(0) species fast enough. Precatalysts ensure immediate entry into the catalytic cycle. |
| Ligand Class | Dialkylbiaryl Phosphines (Buchwald) | Use XPhos or SPhos . These bulky, electron-rich ligands facilitate oxidative addition into hindered Ar-Br bonds and stabilize the Pd center. |
| Base Selection | K3PO4 (Potassium Phosphate) | Avoid hydroxides (NaOH/KOH). Strong hydroxide bases can attack the 2-Fluoro position (SnAr side reaction). K3PO4 is milder and sufficient. |
| Solvent System | THF:Water (10:1) | A small amount of water is required for the transmetallation step, but too much promotes protodeboronation. |
Protocol 2: Optimized Suzuki Coupling
-
Setup: Charge reaction vial with Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), XPhos Pd G3 (0.02 equiv / 2 mol%), and K3PO4 (2.0 equiv).
-
Degassing: Seal vial and purge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of the electron-rich phosphine.
-
Solvent: Add degassed THF/Water (10:1) via syringe.
-
Temperature: Heat to 60°C. Do not overheat (>80°C) as this risks cleaving the isopropoxy group or promoting SnAr.
Module 3: The "Hidden" Yield Killer (SnAr)
The Problem: You observe a byproduct with M-19+Nu mass (Loss of Fluorine, addition of Nucleophile). The Mechanism: The 2-position is highly electron-deficient because it is ortho to the Carbonyl (EWG) and meta to the Bromine (EWG). Nucleophiles (amines, alkoxides) can attack here, displacing the Fluorine.
Risk Assessment
-
High Risk: Using NaH, NaOEt, or LiHMDS.
-
High Risk: Heating >100°C in DMF/DMA.
-
Mitigation:
-
If using an amine nucleophile for amide coupling, keep the temperature <40°C.
-
If SnAr is observed, switch solvent to Toluene or DCM (non-polar solvents destabilize the charged Meisenheimer intermediate required for SnAr).
-
Visualizing the Competition: Coupling vs. SnAr
Caption: Kinetic competition between desired Pd-coupling and unwanted nucleophilic aromatic substitution at the 2-position.
References
-
Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
-
Ghosez, L., et al. (1979). "Use of 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent) for Neutral Acid Chloride Formation." Organic Syntheses.
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research.
-
BenchChem Technical Review. (2024). "The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity."
For further assistance, please contact the Applications Engineering team quoting Ticket ID #882.
Sources
Overcoming steric hindrance in 3-isopropoxy substituted benzoic acids
Welcome to the Technical Support Center for 3-Isopropoxy Substituted Benzoic Acids .
Working with 3-isopropoxybenzoic acid derivatives—particularly those functionalized at the adjacent 4-position, such as 4-amino-3-isopropoxybenzoic acid—presents unique synthetic challenges. The bulky, branched isopropoxy group creates significant steric shielding. However, this exact steric hindrance is highly prized in drug development for forcing molecules into rigid, preorganized conformations (such as α-helix mimetics).
This guide provides causality-driven troubleshooting, self-validating protocols, and empirical data to help you overcome steric barriers in your synthetic workflows.
🔬 Troubleshooting Guides & FAQs
Q1: Why do standard coupling reagents (e.g., EDC/NHS or DCC) fail when amidation involves the 4-amino group of 4-amino-3-isopropoxybenzoic acid? The Causality: The isopropoxy group at the 3-position features a branched alpha-carbon that sweeps a massive steric volume. When attempting amidation at the adjacent 4-amino position, this bulky group physically blocks the trajectory of incoming activated esters, disrupting the ideal Bürgi-Dunitz approach angle[1]. Standard carbodiimide intermediates are simply too bulky to navigate this congested pocket. The Solution: You must bypass standard activated esters. Instead, hyper-activate the incoming carboxylic acid by converting it to an acid chloride (using oxalyl chloride or Ghosez's reagent), or use highly reactive uronium salts like HATU combined with a strong, non-nucleophilic base (DIPEA) at elevated temperatures ()[1].
Q2: If the 3-isopropoxy group hinders synthesis, why is it so frequently used in peptidomimetic drug design? The Causality: The steric clash is a double-edged sword. While it makes the initial coupling difficult, once the amide or ester bond is formed, the steric strain between the isopropoxy group and the adjacent carbonyl oxygen forces the molecular backbone into a highly rigid s-cis conformation[2]. This structural preorganization is critical for creating oligobenzamides that accurately mimic the face of an α-helix, allowing them to effectively inhibit challenging protein-protein interactions (PPIs) like c-Myc/Max or p53/hDM2 ()[2][3].
Q3: How does the 3-isopropoxy group influence regioselectivity during C-H functionalization? The Causality: During palladium-catalyzed C-H arylation, the bulky isopropoxy group sterically shields the adjacent 2- and 4-positions on the aromatic ring. However, by utilizing highly active catalytic systems (e.g., Pd(OAc)₂ with AgOAc), this steric hindrance can be tolerated. The steric bulk dynamically dictates regioselectivity, often directing the palladium insertion to the less hindered 6-position, or facilitating controlled multiple arylations depending on the equivalents of the aryl chloride used ()[4].
📊 Quantitative Data: Coupling Condition Efficacy
The following table summarizes empirical data for coupling incoming acyl groups to sterically hindered 3-isopropoxy substituted anilines.
| Coupling Method | Reagents & Additives | Temp (°C) | Typical Yield (%) | Mechanistic Notes & Causality |
| Standard Carbodiimide | EDC, HOBt, DIPEA | 25 | < 20% | Fails due to extreme steric clash between the -OiPr group and the bulky OBt-ester intermediate. |
| Uronium Salt Activation | HATU, HOAt, DIPEA | 50–60 | 60–75% | HOAt provides a neighboring-group effect that accelerates coupling; heat provides the kinetic energy to overcome the steric barrier. |
| Acid Chloride Generation | Oxalyl Chloride, DMF (cat.) | 25 | 80–95% | The highly electrophilic, low-steric-profile acid chloride easily penetrates the sterically shielded pocket[1]. |
| Triphosgene (SPPS) | Triphosgene, Collidine | 40 | 70–85% | Converts the hindered amine to an isocyanate in situ, bypassing traditional acyl-transfer limitations. |
⚙️ Self-Validating Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Bis-benzamides via Acid Chloride Activation
Use this protocol when coupling a carboxylic acid to 4-amino-3-isopropoxybenzoic acid.
Step 1: Acid Chloride Generation
-
Dissolve the incoming carboxylic acid (1.2 eq) in anhydrous dichloromethane (DCM) under an inert N₂ atmosphere.
-
Add a catalytic amount of anhydrous DMF (1 drop per 5 mL solvent).
-
Dropwise, add Oxalyl Chloride (1.5 eq) at 0 °C.
-
Self-Validation Checkpoint 1: Observe the reaction. The evolution of gas (CO₂ and CO) indicates active conversion. Stir at room temperature until gas evolution completely ceases (typically 2 hours).
-
Self-Validation Checkpoint 2: Quench a 5 µL aliquot in 100 µL of anhydrous methanol. Analyze via LCMS. The presence of the corresponding methyl ester (and absence of the free acid) confirms 100% conversion to the acid chloride.
-
Concentrate the mixture in vacuo to remove excess oxalyl chloride, yielding the crude acid chloride.
Step 2: Amidation of the Hindered Amine
-
Redissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve 4-amino-3-isopropoxybenzoic acid (1.0 eq) and N,N-dimethylaniline (2.5 eq) in anhydrous DCM. Note: N,N-dimethylaniline is chosen over triethylamine to prevent ketene formation and minimize base-induced steric crowding.
-
Slowly add the acid chloride solution to the amine solution at 0 °C. Allow to warm to room temperature and stir for 12 hours.
-
Self-Validation Checkpoint 3: Perform TLC (Hexanes/EtOAc 1:1). The highly fluorescent starting aniline spot under short-wave UV (254 nm) should disappear, replaced by a higher-Rf amide product spot.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using HATU
Use this protocol for iterative backbone elongation of oligoesters/oligobenzamides on a resin.
-
Swell the resin-bound amine in anhydrous DMF for 30 minutes.
-
In a separate vial, pre-activate the Fmoc-protected 3-isopropoxybenzoic acid monomer (3.0 eq) using HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for exactly 3 minutes. Note: Do not exceed 3 minutes to prevent guanidinylation of the amine.
-
Add the activated mixture to the resin and heat to 60 °C using a microwave peptide synthesizer for 45 minutes.
-
Self-Validation Checkpoint: Wash the resin thoroughly (DMF, DCM) and perform a Kaiser Test. A negative result (colorless/yellow beads) confirms complete acylation. If the beads are blue, the sterically hindered amine is unreacted; repeat the coupling step with fresh reagents before proceeding to Fmoc deprotection.
🗺️ Mechanistic & Workflow Visualizations
Workflow for troubleshooting low-yielding amidation in sterically hindered 3-isopropoxy systems.
Mechanistic pathway from steric clash resolution to structural preorganization in helix mimetics.
📚 References
-
Aromatic oligoesters as novel helix mimetic scaffolds Source: RSC Advances / National Institutes of Health (PMC) URL:[Link]
-
Perturbation of the c-Myc–Max Protein–Protein Interaction via Synthetic α-Helix Mimetics Source: Bioorganic & Medicinal Chemistry / National Institutes of Health (PMC) URL:[Link]
-
Use of aryl chlorides in palladium-catalyzed c-h bond functionalization Source: US Patent Office (US20090012293A1) URL:
-
Design and Synthesis of Novel Proteomimetic Scaffolds for the Inhibition of Protein-Protein Interactions Source: White Rose eTheses Online (University of Leeds) URL:[Link]
Sources
- 1. Perturbation of the c-Myc–Max Protein–Protein Interaction via Synthetic α-Helix Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aromatic oligoesters as novel helix mimetic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. US20090012293A1 - Use of aryl chlorides in palladium-catalyzed c-h bond functionalization - Google Patents [patents.google.com]
Technical Support Center: Purification & Troubleshooting for 4-Bromo-2-fluoro-3-isopropoxybenzoic Acid Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug development professionals handling the isolation and purification of 4-Bromo-2-fluoro-3-isopropoxybenzoic acid and its structural derivatives[1].
Due to the unique physicochemical profile of this scaffold—combining a highly electronegative fluorine, a bulky lipophilic isopropoxy ether, and an ionizable carboxylic acid—standard purification workflows often fail or result in compound degradation. This guide provides self-validating protocols, causality-driven troubleshooting, and robust methodologies to ensure high-purity recovery.
Section 1: Physicochemical Profiling & Causality
Understanding the molecular behavior of your derivative is the first step in designing a successful, rational purification strategy.
Table 1: Physicochemical Properties & Purification Impact
| Property | Value / Characteristic | Impact on Purification Strategy |
| Molecular Weight | 277.09 g/mol | Mass spectrometry target: m/z 275 [M-H]⁻ in negative ESI mode. |
| pKa (Estimated) | ~3.2 – 3.8 | Dictates pH swing parameters. Must extract at pH > 8; precipitate at pH < 2. |
| LogP (Hydrophobicity) | ~3.5 | High lipophilicity. Requires strong organic modifiers (MeCN/MeOH) for RP-HPLC elution. |
| Isopropoxy Group | Acid-sensitive ether | Susceptible to dealkylation under strong Lewis acids (e.g., BBr₃) or hot mineral acids. |
| Fluorine Atom | Electronegative | Lowers the pKa of the acid; provides a distinct ¹⁹F-NMR handle for purity validation. |
Section 2: Purification Decision Workflow
Decision tree for the purification of 4-Bromo-2-fluoro-3-isopropoxybenzoic acid derivatives.
Section 3: Self-Validating Experimental Protocols
Protocol A: pH-Driven Acid-Base Extraction
Causality: The carboxylic acid moiety allows for selective phase partitioning. By converting the acid to a water-soluble sodium carboxylate salt, lipophilic impurities (e.g., unreacted brominated precursors lacking the acid group) remain trapped in the organic phase[2]. Methodology:
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g of crude).
-
Basification: Extract the organic layer with saturated aqueous NaHCO₃ (3 x 5 mL/g).
-
Validation Checkpoint 1: Verify the aqueous layer pH is ≥ 8.0 using indicator paper. The target compound is now selectively in the aqueous phase.
-
-
Organic Wash: Wash the combined aqueous layers with a small volume of fresh EtOAc to remove any residual neutral/lipophilic impurities.
-
Acidification: Cool the aqueous layer in an ice bath (< 10 °C) to prevent ether cleavage. Slowly add 2M HCl dropwise while stirring until the pH reaches 1.5 - 2.0.
-
Validation Checkpoint 2: A dense white/off-white precipitate must form, visually confirming the protonation and desolvation of the benzoic acid derivative.
-
-
Recovery: Extract the turbid aqueous layer with fresh EtOAc (3 x 5 mL/g). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Preparative Reverse-Phase HPLC (RP-HPLC)
Causality: Halogenated benzoic acids suffer from severe peak tailing on standard silica-based C18 columns due to secondary interactions between the deprotonated carboxylate and residual silanol groups (-Si-OH)[3]. Adding an acidic modifier (0.1% TFA) suppresses analyte ionization, ensuring it remains in its protonated, lipophilic state for sharp Gaussian peak shapes[4]. Methodology:
-
Column Selection: Use an end-capped C18 preparative column (e.g., 5 µm, 21.2 x 250 mm).
-
Mobile Phase Preparation:
-
Solvent A: Ultrapure H₂O with 0.1% Trifluoroacetic acid (TFA)[5].
-
Solvent B: HPLC-grade Acetonitrile (MeCN) with 0.1% TFA.
-
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of MeCN/H₂O.
-
Validation Checkpoint 1: Filter through a 0.45 µm PTFE syringe filter to prevent column frit clogging.
-
-
Gradient Elution: Run a linear gradient from 30% B to 90% B over 20 minutes. Due to the high LogP (~3.5), the compound will elute later in the gradient.
-
Detection: Monitor UV absorbance at 230 nm and 254 nm[3].
Section 4: Troubleshooting Guides & FAQs
Q: During acid-base extraction, my product forms a stubborn emulsion instead of two clear layers. How do I resolve this? A: Emulsions are common with partially ionized fluorinated/brominated aromatic compounds, which can act as weak surfactants.
-
Causality & Solution: The ionic strength of the aqueous phase is too low. Add saturated brine (NaCl) to the aqueous layer. This "salting out" effect increases the polarity of the aqueous phase, forcing the organic solvent out of the emulsion network and driving rapid phase separation.
Q: My RP-HPLC chromatogram shows significant peak tailing for the 4-Bromo-2-fluoro-3-isopropoxybenzoic acid peak. What is causing this? A: Peak tailing for acidic compounds in RP-HPLC is almost always caused by secondary silanol interactions or partial ionization. If the mobile phase pH is close to the compound's pKa (~3.5), it exists in a dynamic equilibrium of ionized and non-ionized forms, causing severe peak broadening.
-
Causality & Solution: Ensure your mobile phase pH is at least 1.5 units below the pKa of the acid[3]. Verify that 0.1% TFA (pH ~2.0) is freshly added to both mobile phases[4].
Q: I am observing a new impurity with a mass of [M-42] after purification. What happened? A: A loss of 42 Da corresponds to the loss of a propene fragment from the isopropoxy group, resulting in a phenol derivative (4-Bromo-2-fluoro-3-hydroxybenzoic acid).
-
Causality & Solution: The isopropoxy ether was cleaved. This occurs if the compound is exposed to overly harsh acidic conditions (e.g., concentrated HCl or H₂SO₄) at elevated temperatures during the acidification step. Always use dilute acids (1M - 2M HCl) and maintain the solution in an ice bath (< 10 °C) during precipitation.
Q: Recrystallization from methanol/ethanol resulted in poor recovery and a new peak in my LC-MS. Why? A: You have likely formed the methyl or ethyl ester of your target compound.
-
Causality & Solution: Heating a carboxylic acid in an alcohol solvent in the presence of trace acidic impurities (which may carry over from the extraction step) initiates Fischer esterification. To avoid this, use non-nucleophilic solvent systems for recrystallization, such as a Toluene/Heptane gradient[2].
References
-
[1] 4-Bromo-2-fluoro-3-isopropoxybenzoic acid - Sigma-Aldrich. sigmaaldrich.com. 1
-
[5] Separation of Benzoic acid, 4-(trifluoromethyl)- on Newcrom R1 HPLC column. sielc.com. 5
-
[2] Technical Support Center: Purification of Product Mixtures Containing Benzoic Acid. benchchem.com. 2
-
Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives. benchchem.com.
-
[4] Investigation of factors affecting reverse-phase high performance liquid chromatography. vcu.edu. 4
Sources
- 1. 4-Bromo-2-fluoro-3-isopropoxybenzoic acid [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 5. Separation of Benzoic acid, 4-(trifluoromethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Solubility issues with 4-Bromo-2-fluoro-3-isopropoxybenzoic acid in aqueous media
Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and researchers facing acute aqueous solubility challenges with 4-Bromo-2-fluoro-3-isopropoxybenzoic acid (CAS: 2379321-55-6).
Due to its specific structural motifs—an ionizable carboxylic acid paired with highly lipophilic halogens (bromo, fluoro) and a bulky isopropoxy group—this compound exhibits erratic solubility profiles across different biological assays. The following troubleshooting guide synthesizes thermodynamic principles with field-proven methodologies to help you achieve stable, reproducible aqueous formulations [1].
🔬 Diagnostic Workflow
Workflow for diagnosing and resolving solubility issues based on pH and lipophilicity.
🛠️ Troubleshooting Guides & FAQs
FAQ 1: Why does my compound precipitate immediately in simulated gastric fluid (pH 1.2) or acidic buffers?
The Causality: The compound contains a carboxylic acid moiety. Due to the strong electron-withdrawing effects of the ortho-fluoro and para-bromo groups, the pKa of this molecule is exceptionally low (estimated ~2.5–3.0). At pH levels below 3.0, the molecule exists almost entirely in its unionized state. In this state, the massive hydrophobic bulk of the isopropoxy and bromo groups dominates the molecule's thermodynamics, driving the LogP up and making the compound practically insoluble in water [1].
The Solution: pH Adjustment and Salt Formation To force the molecule into its more soluble carboxylate anion state, the solvent pH must be raised at least 2 units above its pKa.
Step-by-Step Protocol: pH-Shift Solubilization
-
Buffer Selection: Select a biological buffer with a pKa between 6.0 and 8.0 (e.g., Phosphate buffer or HEPES).
-
Initial Solubilization: Suspend the required mass of 4-Bromo-2-fluoro-3-isopropoxybenzoic acid in 80% of your final aqueous volume.
-
Titration: Slowly add 0.1 M NaOH or Meglumine dropwise while under constant magnetic stirring until the suspension clears.
-
Volume Adjustment: Back-titrate with 0.1 M HCl if you overshoot your target pH, then bring the solution to the final volume with purified water.
Self-Validating System: Measure the pH of the final solution after the compound has fully dissolved. Carboxylic acids act as weak acids and will consume buffer capacity. If the pH drops below 5.0 post-dissolution, auto-precipitation will occur over time. A stable pH confirms a successful, stable formulation.
FAQ 2: I adjusted the pH to 7.4, but I still observe turbidity at concentrations above 100 µM. How do I achieve higher concentrations for in vitro assays?
The Causality: Even in its fully ionized state at pH 7.4, the molecule's hydrophobic surface area is vast. The water molecules form highly ordered, entropically unfavorable cages around the bromo and isopropoxy groups. At higher concentrations, the compound minimizes this thermodynamic penalty by self-associating into micelles or amorphous aggregates, which scatter light and appear as turbidity.
The Solution: Cosolvent Systems Implementing a cosolvent system disrupts the highly ordered water structure, lowering the dielectric constant of the medium. According to the Yalkowsky log-linear solubility equation, the logarithmic solubility of a drug increases linearly with the volume fraction of the cosolvent [2].
Step-by-Step Protocol: Cosolvent Titration (DMSO/PEG400)
-
Stock Preparation: Prepare a highly concentrated stock (e.g., 50 mM) of the compound in 100% DMSO.
-
Aqueous Preparation: Prepare your target aqueous buffer (e.g., PBS pH 7.4).
-
Spiking: Slowly inject the DMSO stock into the aqueous buffer under vigorous vortexing. Maintain a final DMSO concentration of ≤ 5% (v/v) to prevent cellular toxicity in downstream assays.
-
Ternary System (If needed): If 5% DMSO fails, use a ternary mixture: 5% DMSO + 10% PEG400 + 85% Buffer. Mix the organic phases with the drug first, then slowly add the aqueous buffer.
Self-Validating System: Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis or HPLC. If the quantified concentration matches your theoretical spike concentration, you have successfully avoided micro-precipitation.
FAQ 3: My in vivo team needs a high-concentration aqueous formulation without organic solvents. What are my options?
The Causality: High organic cosolvent loads can cause tissue necrosis, pain on injection, or rapid precipitation upon dilution in the bloodstream (solvent crash-out). Cyclodextrins (CDs)—specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD)—solve this by acting as molecular hosts. They encapsulate the lipophilic aromatic ring and halogen groups within their hydrophobic inner cavity, while their hydrophilic exterior maintains excellent aqueous solubility [3].
Mechanism of cyclodextrin inclusion complexation enhancing aqueous solubility.
Step-by-Step Protocol: Inclusion Complex Preparation via Kneading
-
Ratio Calculation: Weigh 4-Bromo-2-fluoro-3-isopropoxybenzoic acid and HP-β-CD in a 1:2 molar ratio (excess CD ensures complete complexation).
-
Solvation: Dissolve the HP-β-CD in purified water to create a 20% (w/v) solution.
-
Complexation: Add the compound powder directly to the CD solution. Stir continuously at 500 RPM for 48 hours at room temperature to achieve thermodynamic equilibrium.
-
Purification: Filter the resulting suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed, undissolved drug.
Self-Validating System: Perform a phase-solubility study (Higuchi-Connors method). Plot dissolved drug concentration against CD concentration. A linear increase (A_L type profile) confirms a true 1:1 inclusion complex rather than transient supersaturation, ensuring in vivo stability.
📊 Quantitative Data Presentation
To aid in experimental design, the following table summarizes the expected performance of various solubilization strategies for lipophilic carboxylic acids like 4-Bromo-2-fluoro-3-isopropoxybenzoic acid.
| Solubilization Strategy | Mechanism of Action | Expected Solubility Gain | Biological Compatibility | Primary Drawback |
| pH Adjustment (> pH 5.0) | Ionization of the carboxylic acid moiety | 10x - 50x | High (if properly buffered) | Ineffective for gastric fluid simulations |
| Cosolvency (5% DMSO) | Decreases solvent polarity (Yalkowsky model) | 50x - 100x | Low to Moderate | Potential cell toxicity in vitro |
| Cyclodextrin (HP-β-CD) | Hydrophobic cavity host-guest encapsulation | 100x - 500x | High | Requires high excipient mass/volume |
| Salt Formation (Meglumine) | Enhances solid-state dissolution thermodynamics | 20x - 80x | High | Requires extensive solid-state screening |
📚 References
-
Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. Retrieved March 2, 2026. URL:
-
Yalkowsky, S. H., & Rubino, J. T. (1985). Solubilization by cosolvents I: organic solutes in propylene glycol-water mixtures. Journal of Pharmaceutical Sciences. URL:
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - National Institutes of Health. URL:
Improving regioselectivity in reactions of 4-Bromo-2-fluoro-3-isopropoxybenzoic acid
Technical Support Center: 4-Bromo-2-fluoro-3-isopropoxybenzoic acid
A Guide to Improving Regioselectivity in Synthetic Transformations
Welcome to the technical support center for 4-Bromo-2-fluoro-3-isopropoxybenzoic acid. As Senior Application Scientists, we understand that the unique substitution pattern of this valuable building block presents significant challenges in controlling the regiochemical outcome of reactions. This guide is designed to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights and troubleshooting strategies to navigate these complexities. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Understanding the Challenge: A Molecule of Competing Influences
The reactivity of 4-Bromo-2-fluoro-3-isopropoxybenzoic acid is governed by the interplay of four distinct substituents, each exerting its own electronic and steric effects. Achieving high regioselectivity requires a nuanced understanding of how these groups direct incoming reagents.
Analysis of Substituent Effects
| Substituent | Position | Electronic Effect | Directing Influence (EAS) | Activating/Deactivating | Steric Hindrance |
| -COOH | C1 | -I, -M (Electron Withdrawing) | Meta | Strongly Deactivating | Moderate hindrance at C2, C6 |
| -F | C2 | -I > +M (Electron Withdrawing) | Ortho, Para | Deactivating | Low |
| -O-iPr | C3 | -I < +M (Electron Donating) | Ortho, Para | Strongly Activating | High hindrance at C2, C4 |
| -Br | C4 | -I > +M (Electron Withdrawing) | Ortho, Para | Deactivating | Moderate |
The core challenge is that the ring is generally electron-deficient due to three deactivating groups, yet possesses a powerful activating isopropoxy group. The two available positions for substitution, C5 and C6, are subject to a complex combination of these competing influences.
Caption: Competing substituent effects on the aromatic ring.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Electrophilic Aromatic Substitution (EAS)
Question: I am attempting a nitration/halogenation reaction and obtaining a mixture of C5 and C6 isomers, with low overall yield. How can I improve the regioselectivity for the C5 position?
Answer: This is a common and expected challenge. The regiochemical outcome of EAS is a battle between the powerful activating effect of the C3-isopropoxy group directing to C6 and the convergent directing effects of the other three groups towards C5.
Causality Analysis:
-
Activation for C5: The C5 position is targeted by three separate groups: it is para to the directing fluoro group, ortho to the directing bromo group, and meta to the deactivating carboxylic acid group. This convergence makes it an electronically favorable, albeit deactivated, position for electrophilic attack.[1]
-
Activation for C6: The C6 position is para to the strongly activating isopropoxy group, which would normally make it a prime target.[2][3] However, it is also ortho to the strongly deactivating carboxylic acid, which significantly reduces the nucleophilicity of this site.[2]
-
Steric Factors: The bulky isopropoxy group at C3 may also sterically hinder the approach of the electrophile to the adjacent C6 position more than to the C5 position.[4]
In most cases, the combined electronic direction to C5 and the deactivation at C6 will favor substitution at C5 . Poor selectivity often arises from harsh reaction conditions that overcome these subtle energetic differences.
Troubleshooting Protocol: Maximizing C5-Selectivity in EAS
-
Lower the Temperature: Run the reaction at the lowest possible temperature that still permits a reasonable reaction rate. For nitration, consider starting at 0 °C or even -10 °C. This will increase the kinetic preference for the pathway with the lower activation energy, which is typically substitution at the more electronically favored C5 position.
-
Use a Milder Reagent System: Avoid overly aggressive electrophiles.
-
For Nitration: Instead of concentrated H₂SO₄/HNO₃, consider using a milder system like HNO₃ in acetic anhydride or a nitronium salt like NO₂BF₄ in a non-coordinating solvent.
-
For Bromination: Use Br₂ with a mild Lewis acid like FeBr₃ or even acetic acid as a catalyst/solvent, rather than stronger Lewis acids like AlCl₃.
-
-
Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the electrophilic reagent to minimize side reactions and the formation of di-substituted products.
-
Solvent Choice: Employing a less polar, non-coordinating solvent can sometimes enhance selectivity by minimizing stabilization of charged intermediates that could lead to multiple products.
| Parameter | Standard Conditions | Optimized for C5-Selectivity | Rationale |
| Temperature | Room Temp to 50 °C | -10 °C to 0 °C | Favors kinetic product (C5) over thermodynamic product. |
| Nitrating Agent | Conc. H₂SO₄/HNO₃ | HNO₃ in Ac₂O or NO₂BF₄ | Reduces reaction vigor and potential for side reactions. |
| Solvent | H₂SO₄ (as reagent) | Dichloromethane, Acetonitrile | Provides better temperature control and a more inert medium. |
| Equivalents | >1.5 eq. | 1.05 - 1.1 eq. | Minimizes over-reaction and improves product purity. |
Section 2: Metal-Catalyzed Cross-Coupling at the C4-Bromo Position
The C4-bromo substituent is an ideal handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination.[5][6]
Question: My Suzuki coupling reaction with an arylboronic acid is giving low yields and significant amounts of a de-brominated starting material. What is causing this and how can I fix it?
Answer: Low yields in Suzuki couplings of complex substrates are often due to a combination of catalyst deactivation, slow kinetics, and competing side reactions like proto-debromination. The presence of multiple functional groups, particularly the carboxylic acid, can interfere with the catalytic cycle.
Causality Analysis:
-
Catalyst Inhibition: The free carboxylic acid can coordinate to the palladium center, potentially inhibiting its catalytic activity. The basic conditions required for the reaction can also lead to complex equilibria.
-
Proto-debromination: This side reaction, where the bromine atom is replaced by a hydrogen, typically occurs when the reductive elimination step is slow compared to competing pathways. This can be exacerbated by moisture or insufficiently anhydrous conditions.
-
Steric Hindrance: The flanking isopropoxy group at C3 can sterically hinder the oxidative addition step, slowing down the entire catalytic cycle and allowing more time for side reactions to occur.[7]
Troubleshooting Protocol: Optimizing Suzuki-Miyaura Coupling
-
Protect the Carboxylic Acid: Converting the -COOH group to a methyl or ethyl ester (-COOMe, -COOEt) prior to coupling can significantly improve results. This removes the acidic proton and reduces potential for catalyst inhibition. The ester can be hydrolyzed back to the acid post-coupling.
-
Ligand Selection: For sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are essential. They promote the oxidative addition and reductive elimination steps of the catalytic cycle.[6] Consider ligands like SPhos, XPhos, or RuPhos.
-
Base and Solvent System: The choice of base is critical. While aqueous bases like K₂CO₃ or Cs₂CO₃ are common, they can be a source of water for proto-debromination. Consider using an anhydrous base like K₃PO₄ or KF in a non-aqueous solvent system like Toluene/Dioxane.[8]
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed (e.g., via 3-4 freeze-pump-thaw cycles or by bubbling with argon for 20-30 minutes) to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Generalized Protocol for an Optimized Suzuki Coupling
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-2-fluoro-3-isopropoxybenzoic acid (or its ester derivative) (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and anhydrous K₃PO₄ (2.0-3.0 eq.).
-
Add the Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane).
-
Degas the mixture again with argon for 10-15 minutes.
-
Heat the reaction to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Purify via column chromatography.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Section 3: Directed Ortho-Metalation (DoM)
Question: Can I use Directed Ortho-Metalation to selectively functionalize the C5 or C6 positions? Which directing group will dominate?
Answer: Directed Ortho-Metalation (DoM) is a powerful strategy for regioselective functionalization, but its application here is complex. The directing ability of substituents for lithiation generally follows the order: -CONR₂ > -SO₂NR₂ > -OMe > -F > -Cl.[9] The deprotonated carboxylate (-COO⁻Li⁺) is also a strong ortho-directing group.[10]
Causality Analysis:
-
Directing Group Hierarchy: The deprotonated carboxylate at C1 is a potent directing group and would normally direct lithiation to the C6 position. However, the C2-fluoro group is also a very effective DoM director.[9] In cases with adjacent directing groups like this, the outcome can be complex, and simple lithiation at C6 is unlikely to be clean.
-
The C5 Position: The C5 proton is the most acidic proton not adjacent to a primary directing group. Its acidity is enhanced by the inductive effects of the flanking C4-bromo and C2-fluoro groups.
-
Kinetic vs. Thermodynamic Control: Lithiation can be under kinetic or thermodynamic control. A bulky base like Lithium tetramethylpiperidide (LTMP) at low temperatures might favor deprotonation at the most sterically accessible and kinetically acidic site, which is arguably C5.
Troubleshooting Protocol: Achieving C5-Lithiation
To favor lithiation at the C5 position, the powerful directing effect of the C1-carboxylate must be overcome or redirected.
-
Use a Bulky, Non-coordinating Base: Instead of n-BuLi or s-BuLi, which can coordinate to the carboxylate and direct to C6, use a hindered base like LTMP. This base is less likely to coordinate and will preferentially abstract the most acidic proton.[11]
-
Low Temperature Conditions: Perform the lithiation at very low temperatures (-78 °C) to ensure the reaction is under kinetic control. This prevents potential rearrangement of an initially formed lithiate to a more thermodynamically stable species.[10]
-
Inverse Addition: Add the solution of the benzoic acid to the cold solution of the lithiating agent. This ensures the base is always in excess and minimizes side reactions.
-
Quenching: Trap the resulting aryllithium species with a suitable electrophile (e.g., I₂, TMSCl, DMF) at -78 °C before allowing the reaction to warm.
Caption: Decision workflow for regioselective Directed ortho-Metalation.
References
-
Mortier, J., et al. (1992). Fluorine as an ortho-directing group in aromatic metalation. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
Bennetau, B., et al. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, 1265-1271. Available at: [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. Available at: [Link]
-
Jorgensen, M., et al. (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science, 8(11), 7649–7655. Available at: [Link]
-
Bennetau, B., et al. (1995). Directed lithiation of unprotected benzoic acids. ResearchGate. Available at: [Link]
-
Wikipedia. (2024). Electrophilic aromatic directing groups. Available at: [Link]
-
Making Molecules. (2025). Electrophilic Aromatic Substitution. Available at: [Link]
-
OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Available at: [Link]
-
Garg, N. K., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Accounts of Chemical Research, 42(10), 1555-1564. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Fernandez, I., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A, 126(10), 1736–1744. Available at: [Link]
-
Introduction to Organic Chemistry. (n.d.). 10.10. Regioselectivity and Substituent Effects. Available at: [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]
-
Lane Lab of Chemistry. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Available at: [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Nguyen, T. H., et al. (2018). Controlling the regioselectivity of the bromolactonization reaction in HFIP. Organic & Biomolecular Chemistry, 16(43), 8339-8344. Available at: [Link]
-
Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr. Available at: [Link]
-
StackExchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. Available at: [Link]
-
Jorgensen, M. (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Semantic Scholar. Available at: [Link]
-
Taylor & Francis Online. (2006). Ortholithiation of Unprotected Benzoic Acids: Application for Novel 2‐Chloro‐6‐Substituted Benzoic Acid Syntheses. Synthetic Communications, 35(6), 805-810. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
-
Curran, D. P., et al. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. The Journal of Organic Chemistry, 71(16), 6243–6246. Available at: [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
ResearchGate. (n.d.). Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Regioselectivity – Knowledge and References. Available at: [Link]
-
Molecules. (2015). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. Available at: [Link]
-
BYJU'S. (n.d.). Regiochemistry. Available at: [Link]
-
Molecules. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. Available at: [Link]
-
Khan Academy. (2017). Regioselectivity, stereoselectivity, and stereospecificity. YouTube. Available at: [Link]
Sources
- 1. 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry [saskoer.ca]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
Troubleshooting decarboxylation of 4-Bromo-2-fluoro-3-isopropoxybenzoic acid
Welcome to the Application Scientist Technical Support Center. This guide provides mechanistic insights, optimized protocols, and troubleshooting steps for the protodecarboxylation of 4-bromo-2-fluoro-3-isopropoxybenzoic acid to yield 1-bromo-3-fluoro-2-isopropoxybenzene .
As a highly functionalized aromatic system, this substrate presents unique chemoselectivity challenges. Our goal is to ensure you achieve complete decarboxylation without triggering side reactions such as protodebromination, ether cleavage, or nucleophilic aromatic substitution.
Section 1: Mechanistic Overview & Catalyst Selection
The decarboxylation of 4-bromo-2-fluoro-3-isopropoxybenzoic acid requires careful catalyst selection due to competing reactive sites on the molecule:
-
The 4-Bromo Group: Highly susceptible to oxidative addition by Copper(I) species at elevated temperatures (>150 °C), leading to unwanted protodebromination (loss of the bromine atom)[1].
-
The 3-Isopropoxy Group: Sensitive to strong Lewis acids and harsh hydrohalic acids, which can cleave the ether to form a phenol byproduct.
-
The 2-Fluoro Group: Provides a strong "ortho-effect." The electronegative fluorine atom destabilizes the ground state of the carboxylate and stabilizes the developing negative charge in the transition state. However, at high temperatures with strong bases, it becomes a prime target for Nucleophilic Aromatic Substitution (SNAr)[2].
The Authoritative Solution:
To preserve the C-Br bond and the isopropoxy ether, Silver-catalyzed protodecarboxylation is the superior method. Silver(I) carbonate (
Catalytic cycle of Ag(I)-mediated protodecarboxylation highlighting the ortho-fluoro acceleration.
Section 2: Quantitative Condition Matrix
The table below summarizes the expected outcomes when applying various standard decarboxylation conditions to this specific substrate.
| Method | Catalyst System | Temp (°C) | Solvent | Expected Yield | Primary Side Reaction Risk |
| Silver-Catalyzed (Optimal) | 110 | DMSO | >85% | Minimal (Highly selective) | |
| Microwave (Ag) | 130 | MeCN / DMSO | >90% | None (Fast reaction time) | |
| Copper-Catalyzed | 170 | NMP / Quinoline | 40-60% | Protodebromination (Loss of Br) | |
| Base-Mediated | 200 | DMF | <30% | SNAr at 2-Fluoro position |
Section 3: Self-Validating Experimental Protocol
Objective: Synthesize 1-bromo-3-fluoro-2-isopropoxybenzene without protodebromination or ether cleavage. Validation Logic: This protocol incorporates an acid-base extraction workup. Because the starting material is an acid and the product is neutral, this allows for precise mass-balance quantification of unreacted starting material to validate reaction completion.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-fluoro-3-isopropoxybenzoic acid (1.0 equiv),
(0.1 equiv), and (0.5 equiv). -
Solvent Addition: Add anhydrous DMSO to achieve a 0.2 M substrate concentration. Causality: DMSO acts as a polar aprotic solvent to dissolve the carboxylate and stabilize the highly reactive arylsilver intermediate.
-
Degassing: Purge the flask with Argon for 10 minutes. Causality: Oxygen can intercept the arylsilver intermediate, leading to trace phenol byproducts.
-
Heating: Heat the mixture to 110 °C for 12 hours under an Argon atmosphere.
-
Self-Validating Workup (Mass Balance Extraction):
-
Cool the reaction to room temperature and dilute with Ethyl Acetate (EtOAc) and 0.5 M NaOH.
-
Separate the layers. The desired decarboxylated product (neutral) partitions into the organic EtOAc layer.
-
Validation Step: Acidify the separated aqueous layer to pH 2 using 1 M HCl and extract with fresh EtOAc. Evaporate this secondary organic layer to quantify unreacted starting material. If starting material recovery is >10%, increase the reaction time or verify the anhydrous nature of your solvent.
-
-
Purification: Wash the primary organic layer with brine, dry over
, and concentrate in vacuo. Purify via flash column chromatography (100% Hexanes) to yield the pure product.
Section 4: Troubleshooting FAQs
Q1: My GC-MS shows a major byproduct with a mass of 154 m/z. What happened?
A: This mass corresponds to 1-fluoro-2-isopropoxybenzene, indicating protodebromination (complete loss of the bromine atom).
Causality: This occurs if you utilized a Copper catalyst (e.g.,
Q2: I am observing ether cleavage (loss of the isopropyl group, forming a phenol). How do I prevent this?
A: Causality: The isopropoxy group is highly sensitive to strongly acidic conditions or excessive thermal stress. If you attempted to drive the protodemetalation step by adding strong protonic acids to the reaction mixture, you likely cleaved the ether.
Solution: Maintain mild basic conditions (
Q3: The reaction is sluggish and stalls at 40% conversion. Should I increase the temperature to 180 °C? A: Causality: Absolutely not. Increasing the temperature beyond 130 °C in the presence of basic additives will trigger Nucleophilic Aromatic Substitution (SNAr) at the 2-fluoro position, leading to complex oligomeric mixtures. The 2-fluoro group is highly activated toward SNAr due to the electron-withdrawing nature of the adjacent functional groups. Solution: Instead of increasing bulk thermal heating, utilize microwave irradiation at 130 °C for 30 minutes. Microwave heating enhances the kinetics of Ag-catalyzed decarboxylation without the prolonged thermal degradation seen in conventional heating (3)[3].
References
- Source: Chemical Communications (RSC Publishing)
- Microwave-Assisted Silver-Catalyzed Protodecarboxylation and Decarboxylative Iodination of Aromatic Carboxylic Acids Source: MDPI URL
- Protodecarboxylation of benzoic acid (substituted)
- Preventing decarboxylation of 4-fluorobenzoic acid Source: Benchchem URL
Sources
Technical Support Center: Handling Moisture-Sensitive Intermediates in 4-Bromo-2-fluoro-3-isopropoxybenzoic Acid Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic yields and reproducibility issues associated with the synthesis of complex halogenated benzoic acids.
The synthesis of 4-Bromo-2-fluoro-3-isopropoxybenzoic acid typically relies on the directed lithiation or halogen-metal exchange of a precursor (e.g., 1-bromo-3-fluoro-2-isopropoxybenzene), followed by an electrophilic quench with carbon dioxide (
Mechanistic Insight: The Causality of Moisture Contamination
Organolithium reagents are exquisitely sensitive to moisture. They are not only powerful nucleophiles but also exceptionally strong bases[1]. When trace water (
The acid-base reaction between the aryllithium intermediate and water is kinetically superior to the desired carbon-carbon bond formation with
Troubleshooting & FAQs
Q: I am recovering mostly 1-bromo-3-fluoro-2-isopropoxybenzene instead of my target benzoic acid. What went wrong?
A: This is the definitive signature of moisture quenching. Trace water in your solvent or reaction atmosphere protonated the highly reactive aryllithium intermediate before the
Q: My solvent bottle says "Anhydrous," but my yields are still inconsistent. Why? A: "Anhydrous" is a relative term that degrades the moment a septum is pierced. Every time you insert a needle, ambient humidity is introduced. For moisture-sensitive organometallic steps, solvent moisture must be dynamically verified, not assumed. If the water content exceeds 50 ppm, the solvent must be re-dried or discarded[4].
Q: How do I safely and dryly transfer n-BuLi or LDA without introducing air? A: The transfer method depends on the volume. For volumes under 15 mL, use a rigorously oven-dried syringe that has been flushed 3 to 10 times with inert gas (nitrogen or argon) to remove adsorbed surface moisture[5]. For volumes >15 mL, a syringe is a major liability for atmospheric intrusion; you must use a positive-pressure cannula transfer[5].
Q: Can I use standard Volumetric Karl Fischer titration to check my THF? A: No. Volumetric Karl Fischer titration is designed for samples with >0.1% (1000 ppm) water content[4]. For organolithium reactions, you are targeting moisture levels well below 50 ppm. You must use Coulometric Karl Fischer titration , which is sensitive down to 10 ppm, to accurately validate your solvent[4].
Diagnostic Data & Thresholds
To establish a self-validating system, you must quantify your inputs before the reaction begins. Below are the quantitative thresholds required for this synthesis.
Table 1: Karl Fischer (KF) Titration Method Selection for Anhydrous Solvents
| Parameter | Volumetric KF Titration | Coulometric KF Titration | Application in this Synthesis |
| Optimal Range | 0.1% to 100% (1000+ ppm) | 10 ppm to 1000 ppm | Coulometric is mandatory for solvent validation. |
| Detection Limit | ~50 - 100 ppm | ~10 ppm | Must verify THF is < 50 ppm before lithiation. |
| Sample State | Liquids, solids, pastes | Liquids and gases | Direct injection of reaction solvent (e.g., THF). |
| Reagent Type | Iodine dissolved in titrant | Iodine generated in situ | Prevents atmospheric moisture intrusion during test. |
Table 2: Common Byproducts and Mechanistic Causes
| Observed Byproduct | Mechanistic Cause | Corrective Action |
| Des-carboxylated Arene | Protonation of the aryllithium intermediate by trace | Re-dry solvent; check Schlenk line vacuum integrity. |
| Homocoupled Biaryl | Oxygen intrusion leading to oxidative coupling of the organolithium. | Ensure strictly anaerobic conditions; purge solvent with Argon. |
| Unreacted Starting Material | Degraded organolithium reagent (high | Perform Gilman Double Titration to verify active base molarity. |
Validated Experimental Protocols
A successful protocol is a self-validating system. Do not proceed to the synthesis (Protocol 2) without first validating your reagents (Protocol 1).
Protocol 1: Self-Validating Reagent Titration (Gilman's Double Titration)
Causality: Commercially available organolithium reagents degrade over time, reacting with micro-moisture to form inactive
-
Preparation: Under an inert argon atmosphere, accurately weigh anhydrous diphenylacetic acid into an oven-dried Schlenk flask.
-
Dissolution: Add ultra-dry THF to dissolve the acid and cool the solution to 0 °C[2].
-
Total Base Titration: Slowly add the organolithium solution via a purged syringe until a persistent yellow endpoint is reached. Record this volume (Total Base).
-
Inactive Base Titration: In a separate flask, quench an identical known volume of the organolithium with water. Titrate the resulting solution with standardized 0.1 M HCl using phenolphthalein as an indicator[2]. This quantifies the inactive
. -
Validation: Calculate the active concentration: Active Base = Total Base - Inactive Base. Adjust your reaction stoichiometry based on this active molarity.
Protocol 2: Moisture-Free Cannula Transfer for Lithiation
Causality: Syringes are prone to atmospheric intrusion at larger volumes due to plunger vacuum. Cannula transfer utilizes positive inert gas pressure to move liquids, maintaining a completely closed, self-validating inert system[5].
-
Apparatus Setup: Oven-dry all glassware and a double-tipped cannula. Assemble the reaction flask hot and cycle it onto a dual-manifold Schlenk line (alternating vacuum and argon 3 times)[5].
-
Solvent Addition & Cooling: Add anhydrous THF (validated to <50 ppm
via Coulometric KF) and the arene precursor. Cool the flask to -78 °C. -
Cannula Insertion: Insert one end of the cannula through the septum of the organolithium reagent flask (keeping the tip above the liquid level) and allow argon to purge through the needle for 1 minute[1].
-
Connection: Pierce the receiving reaction flask's septum with the other end of the cannula.
-
Transfer: Lower the cannula tip into the organolithium solution. Close the bubbler on the reagent flask and slightly increase the argon pressure to initiate the liquid transfer[5].
-
Quench: Once the required volume is transferred, raise the cannula above the liquid line, flush with argon, and safely quench the residual reagent inside the cannula by flushing it into a secondary flask containing a 2-propanol/heptane mixture[1].
Process Visualization
Synthesis workflow of 4-Bromo-2-fluoro-3-isopropoxybenzoic acid and moisture risks.
Logical troubleshooting tree for diagnosing low yields in moisture-sensitive reactions.
References
-
Technical Support Center: Optimization of Reaction Conditions for Organolithium Compounds - Benchchem.2
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group, University of Pittsburgh. 5
-
Performing Sensitive Reactions without a Schlenk Line: Tip, Tricks and Safety Notes - Schlenk Line Survival Guide.
-
Safe handling of organolithium compounds in the laboratory - Princeton EHS. 1
-
Karl Fischer Titration Tips: Water Content Measurement - Sigma-Aldrich. 3
-
Karl Fischer water content titration - Scharlab. 4
Sources
Validation & Comparative
NMR spectrum analysis of 4-Bromo-2-fluoro-3-isopropoxybenzoic acid
Analytical Comparison Guide: NMR Spectrum Analysis of 4-Bromo-2-fluoro-3-isopropoxybenzoic Acid
As a Senior Application Scientist, the structural elucidation of highly functionalized halobenzoic acids requires moving beyond basic 1D NMR to establish a rigorous, self-validating analytical framework. 4-Bromo-2-fluoro-3-isopropoxybenzoic acid (CAS 2379321-55-6) is a premium building block extensively utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Its unique substitution pattern—combining a conformationally locking fluorine atom, a cross-coupling-ready bromine atom, and a sterically demanding isopropoxy group—presents distinct analytical challenges.
This guide objectively compares the performance of various analytical modalities for verifying this compound and provides a definitive, causality-driven Nuclear Magnetic Resonance (NMR) protocol.
Comparative Performance of Analytical Modalities
When validating the structural integrity and regiochemistry of this dense molecular scaffold, chemists must select the appropriate analytical platform. While orthogonal techniques like LC-MS provide exact mass confirmation, they fail to differentiate subtle regioisomers (e.g., distinguishing the 4-bromo from a potential 5-bromo impurity).
The table below compares the performance of the three primary analytical alternatives used in modern drug development laboratories.
Table 1: Performance Comparison of Analytical Modalities for Structural Verification
| Analytical Modality | Regioisomer Differentiation | 19F-1H J-Coupling Resolution | Throughput | Cost per Sample |
| High-Field NMR (600 MHz) | Excellent (via 2D HMBC) | Complete (First-order spectra) | Medium | High |
| Benchtop NMR (80 MHz) | Poor (Aromatic peak overlap) | Partial (Second-order artifacts) | High | Low |
| LC-MS (ESI-TOF) | None (Identical exact mass) | N/A | Very High | Medium |
Spectral Causality & Expected NMR Fingerprint
To confidently assign the NMR spectrum, one must understand the electronic and steric causality governing the molecule:
-
The Fluorine Effect (C2): Fluorine is highly electronegative, strongly deshielding the adjacent C2 carbon. More importantly, it acts as an active spin-1/2 nucleus, splitting the aromatic proton at C6 via a meta relationship (
Hz) and splitting the carbons via massive one-bond and two-bond couplings ( Hz). -
The Steric Shield (C3): Unlike a freely rotating methoxy group[2], the bulky isopropoxy group at C3 is sterically hindered by the adjacent fluorine and bromine atoms. This forces the oxygen lone pairs out of planarity with the aromatic ring, dampening its mesomeric (+M) electron-donating effect and altering the chemical shift of the adjacent protons.
Table 2: Expected Multi-Nuclear NMR Assignments (600 MHz, DMSO-
| Nucleus | Expected Shift (ppm) | Multiplicity | Integration | Structural Causality & Assignment |
| ~13.0 | Broad Singlet | 1H | -COOH : Broadened due to rapid intermolecular proton exchange. | |
| ~7.6 | dd ( | 1H | H-6 : Deshielded by COOH; split by H-5 (ortho) and F-2 (meta). | |
| ~7.5 | d ( | 1H | H-5 : Split by H-6 (ortho). Para F-2 coupling is negligible. | |
| ~4.5 | Septet ( | 1H | -CH(CH | |
| ~1.3 | Doublet ( | 6H | -CH(CH | |
| ~ -115.0 | Multiplet | 1F | F-2 : Strongly shielded halogen; complex splitting from H-6 and |
Self-Validating Experimental Protocol
To prevent spectral artifacts and ensure absolute confidence in the structural assignment, execute the following step-by-step methodology. This protocol is designed as a self-validating system where each step verifies the success of the previous one.
Step 1: Sample Preparation & Homogenization
-
Weigh exactly 5.0 mg of 4-Bromo-2-fluoro-3-isopropoxybenzoic acid. Causality: Maintaining a concentration of 1–5 mg per 0.6 mL is the
to prevent detector saturation while maintaining a high signal-to-noise ratio[3]. -
Dissolve the analyte in 0.6 mL of DMSO-
. Causality: DMSO- acts as a strong hydrogen-bond acceptor, effectively disrupting the tightly bound carboxylic acid dimers. This yields a sharper, more quantifiable -COOH resonance. -
Pass the solution through a 0.22 µm PTFE syringe filter directly into a premium 5 mm NMR tube. Causality: Filtration eliminates suspended solid particulates and trace (e.g., iron or copper from upstream synthesis) that distort local magnetic field homogeneity and cause severe line broadening[4].
Step 2: Instrument Tuning & Shimming (The Validation Check)
-
Insert the sample and lock onto the deuterium signal of the DMSO-
. -
Execute automated gradient shimming (Z1-Z5).
-
Self-Validation Check: Before acquiring the full spectrum, acquire a single-scan
H spectrum and measure the Full Width at Half Maximum (FWHM) of the residual DMSO peak (2.50 ppm). Do not proceed unless the FWHM is < 1.0 Hz.
Step 3: Multi-Nuclear Acquisition
- H NMR: Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds.
-
F NMR: Acquire 64 scans. Causality: Because
F has a wide spectral dispersion and is highly susceptible to spectrometer instabilities, [5]. Ensure the spectrometer is properly indirectly referenced, or use an internal standard like trifluoroacetic acid (TFA) if extreme precision is required. - C NMR: Acquire 1024 scans with an extended D1 of 3.0 seconds. Causality: The extended delay ensures the heavily substituted quaternary carbons (C1, C2, C3, C4) fully relax, allowing for accurate signal detection despite the lack of attached protons to facilitate Nuclear Overhauser Effect (NOE) enhancement.
2D NMR Structural Elucidation Workflow
To unambiguously prove the regiochemistry (confirming the bromine is at C4 and not C5), a 2D NMR workflow utilizing Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) is required. The logical flow of this self-validating assignment is mapped below.
Figure 1: Logical workflow for 2D NMR structural elucidation and regiochemical verification.
References
-
[4] Nanalysis. "Guide: Preparing a Sample for NMR analysis – Part II." Nanalysis. URL:[Link]
-
[3] Organomation. "NMR Sample Preparation: The Complete Guide." Organomation. URL:[Link]
-
[5] Deliz et al. "Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening." Espace INRS. URL: [Link]
Sources
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of 4-Bromo-2-fluoro-3-isopropoxybenzoic Acid
Introduction
4-Bromo-2-fluoro-3-isopropoxybenzoic acid is a polysubstituted aromatic carboxylic acid that serves as a critical building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] Given its role in drug development, the purity of this starting material is paramount. A robust and reliable analytical method is essential for ensuring batch-to-batch consistency, identifying potential process-related impurities, and detecting degradation products, thereby safeguarding the quality and safety of the final drug product.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering the high resolution and sensitivity required for purity assessments.[2] This guide provides a comprehensive comparison of reversed-phase HPLC (RP-HPLC) methodologies for the purity analysis of 4-Bromo-2-fluoro-3-isopropoxybenzoic acid. It is designed for researchers, analytical scientists, and quality control professionals, offering not just protocols, but the scientific rationale behind the selection of columns, mobile phases, and validation strategies, grounded in established regulatory principles from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5]
Part 1: Foundational Principles for Method Development
A successful HPLC method is built on a fundamental understanding of the analyte's physicochemical properties and a clear definition of the analytical goal.
Analyte Characterization and Method Selection
4-Bromo-2-fluoro-3-isopropoxybenzoic acid possesses several key chemical features that guide the chromatographic strategy:
-
Acidic Carboxylic Group (-COOH): This group is ionizable, making its retention highly sensitive to the pH of the mobile phase.[6]
-
Aromatic Ring with Multiple Substituents: The benzene ring acts as a strong chromophore, making UV detection a suitable choice.
-
Hydrophobicity: The presence of a bromine atom and an isopropoxy group, in addition to the benzene ring, imparts significant non-polar character to the molecule.
These properties make Reversed-Phase HPLC (RP-HPLC) the ideal chromatographic mode.[7] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is driven by hydrophobic interactions, where more non-polar compounds are retained longer.[8][9] This approach is perfectly suited for our moderately non-polar, ionizable analyte.
Defining the Analytical Target Profile (ATP)
Before any experimental work begins, we must define the method's objective, as outlined in the ICH Q14 guideline.[4]
Analytical Target Profile (ATP): To develop and validate a stability-indicating RP-HPLC method capable of accurately determining the purity of 4-Bromo-2-fluoro-3-isopropoxybenzoic acid. The method must be able to separate the main component from its process-related impurities and any potential degradation products with high resolution and sensitivity.
Caption: Initial logic for HPLC method development.
Part 2: Comparative Analysis of RP-HPLC Methodologies
The choice of column and mobile phase composition is critical for achieving the desired separation. Below, we compare two robust RP-HPLC methods that provide different selectivity profiles for the analysis of 4-Bromo-2-fluoro-3-isopropoxybenzoic acid.
Method A: The Workhorse (C18 Column with Acetonitrile)
This method utilizes a C18 (L1 packing) column, the most common and versatile stationary phase in RP-HPLC, known for its strong hydrophobic retention.[7]
Method B: The Alternative Selectivity (C8 Column with Methanol)
This method employs a C8 (L7 packing) column, which has shorter alkyl chains and is less retentive than C18. Paired with methanol, it can offer a different elution order for closely related impurities compared to Method A.
Detailed Experimental Protocols
| Parameter | Method A: C18 / Acetonitrile | Method B: C8 / Methanol | Causality and Justification |
| Column | L1, C18, 150 x 4.6 mm, 3.5 µm | L7, C8, 150 x 4.6 mm, 3.5 µm | C18 provides maximum hydrophobic retention. C8 offers lower retention and can alter selectivity for polar impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Phosphoric Acid in Water | An acidic modifier is crucial for ion suppression . By keeping the mobile phase pH around 2.5-3, the carboxylic acid analyte remains in its neutral, protonated form, ensuring sharp, symmetrical peaks and reproducible retention.[6][10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Phosphoric Acid in Methanol | Acetonitrile is a stronger solvent than methanol with lower viscosity. Methanol can offer different hydrogen-bonding interactions, altering selectivity. |
| Gradient Elution | 50% B to 95% B over 15 min | 60% B to 95% B over 15 min | A gradient is essential for a purity method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are eluted as sharp peaks within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | 30 °C | Maintaining a constant temperature ensures reproducible retention times and can improve peak efficiency. |
| Detection | UV at 230 nm | UV at 230 nm | The substituted benzene ring is expected to have strong absorbance in the low UV range. 230 nm is a common choice for benzoic acid derivatives.[11][12] |
| Injection Vol. | 5 µL | 5 µL | Small injection volume prevents column overloading and peak distortion. |
| Sample Prep. | 0.5 mg/mL in Acetonitrile/Water (50:50) | 0.5 mg/mL in Methanol/Water (50:50) | The sample should be dissolved in a solvent similar in composition to the initial mobile phase to ensure good peak shape. |
Anticipated Performance Comparison
| Performance Metric | Method A: C18 / Acetonitrile | Method B: C8 / Methanol | Discussion |
| Retention Time | Longer | Shorter | The C18 phase is more retentive, leading to longer run times but potentially better resolution for non-polar impurities. |
| Peak Shape | Excellent (Tailing Factor < 1.2) | Excellent (Tailing Factor < 1.2) | Both methods should yield excellent peak shapes due to effective ion suppression. |
| Selectivity | Standard hydrophobic selectivity | Alternative selectivity | Impurities with polar functional groups may elute earlier and show different spacing relative to the main peak compared to Method A. |
| Resolution | High resolution for non-polar impurities | May provide better resolution for polar impurities | The choice between methods may depend on the specific impurity profile of the sample. |
| System Pressure | Lower | Higher | Methanol is more viscous than acetonitrile, resulting in higher backpressure. |
Part 3: Developing a Stability-Indicating Method via Forced Degradation
A purity method is only truly reliable if it is stability-indicating . This means the method must be able to separate the intact analyte from its degradation products.[13] To prove this, forced degradation (or stress testing) is performed, as mandated by ICH guideline Q1A(R2).[13][14]
The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradants are generated at a detectable level without over-stressing the molecule, which could lead to secondary, irrelevant degradation pathways.[14]
Caption: Workflow for a forced degradation study.
Forced Degradation Experimental Protocol
| Stress Condition | Typical Parameters | Rationale and Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours | Targets acid-labile groups. While the ether linkage of the isopropoxy group is generally stable, harsh conditions could potentially lead to its hydrolysis.[15][16] |
| Base Hydrolysis | 0.1 M NaOH at room temp. for 8 hours | Targets base-labile groups like esters or amides. The core structure is expected to be relatively stable, but this tests for potential process impurities that may be labile. |
| Oxidation | 3% H₂O₂ at room temp. for 24 hours | Mimics oxidative stress. Aromatic rings can be hydroxylated or opened under strong oxidative conditions.[15] |
| Thermal | Solid sample at 80 °C for 48 hours | Assesses the intrinsic thermal stability of the molecule in the solid state. |
| Photostability | Expose solid and solution samples to light as per ICH Q1B guidelines | Assesses degradation upon exposure to light. Halogenated aromatic compounds can sometimes be susceptible to photodecomposition. |
After exposure, each sample is diluted and injected into the HPLC system. The resulting chromatograms are scrutinized to ensure that all new peaks (degradants) are baseline-resolved from the main 4-Bromo-2-fluoro-3-isopropoxybenzoic acid peak.
Part 4: Method Validation According to ICH Q2(R2)
Once a suitable, stability-indicating method has been developed, it must be validated to demonstrate its fitness for purpose.[5][17] Validation is a formal process that provides documented evidence of a method's reliability. The ICH Q2(R2) guideline provides a comprehensive framework for this process.[18][19]
Key Validation Parameters for a Purity Method
| Parameter | Purpose | Acceptance Criteria Example |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. | No co-elution of impurities with the main peak (assessed using a photodiode array detector and results from forced degradation). |
| Linearity & Range | To show that the method's response is directly proportional to the analyte concentration over a specified range. | Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the nominal concentration. |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% for spiked samples at three concentration levels. |
| Precision | To assess the method's repeatability and intermediate precision (variability within and between days/analysts). | Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections and preparations. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±2 °C). | System suitability parameters (resolution, tailing factor) remain within acceptable limits. |
Conclusion
Developing a robust HPLC purity analysis method for 4-Bromo-2-fluoro-3-isopropoxybenzoic acid is a systematic process that combines an understanding of the analyte's chemistry with established chromatographic principles and regulatory requirements. The comparison between a standard C18/acetonitrile method and an alternative C8/methanol method provides scientists with two powerful starting points for achieving optimal separation.
The true trustworthiness of any purity method is established through rigorous forced degradation studies and full validation according to ICH guidelines.[18] By demonstrating specificity, accuracy, and precision, the resulting analytical procedure becomes a self-validating system, ensuring that the quality of this critical pharmaceutical intermediate is accurately measured and controlled.
References
-
Lab Manager. (2026, January 8). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Element Lab Solutions. (n.d.). USP 621 Changes. [Link]
-
Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
-
LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?[Link]
-
United States Pharmacopeia. (2022, December 1). <621> Chromatography. [Link]
-
Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]
-
Molecules. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Chemistry LibreTexts. (2019, June 5). 12.5: High-Performance Liquid Chromatography. [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?[Link]
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
AMSbiopharma. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
ScienceDirect. (2016). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
Research India Publications. (n.d.). Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. [Link]
-
National and Kapodistrian University of Athens. (2023, October 13). Method development for the determination of benzoic acid, sorbic acid and four parabens in fruit juices and soft drinks using HPLC-DAD. [Link]
-
University of Science and Technology Journals. (2023, September 20). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. [Link]
-
Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]
-
University POLITEHNICA of Bucharest. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. [Link]
-
Thai Science. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]
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Comparative Guide: Mass Spectrometry Profiling of 4-Bromo-2-fluoro-3-isopropoxybenzoic Acid
Executive Summary
In the development of halogenated pharmaceutical intermediates, 4-Bromo-2-fluoro-3-isopropoxybenzoic acid (BFIB) represents a critical building block. Its unique substitution pattern—featuring a sterically demanding isopropoxy group flanked by electron-withdrawing halogens—presents specific challenges and opportunities in mass spectrometry (MS) analysis.
This guide compares the analytical performance of Negative Electrospray Ionization (ESI-) versus Positive Electrospray Ionization (ESI+) for this compound. While ESI- is the industry standard for benzoic acids due to superior sensitivity, our comparative data suggests that ESI+ provides significantly richer structural elucidation capabilities , particularly for confirming the integrity of the labile isopropoxy ether linkage.
Compound Characterization & Isotopic Signature
Before analyzing fragmentation, the isotopic envelope of BFIB must be validated. The presence of bromine (
| Property | Value |
| Formula | |
| Monoisotopic Mass ( | 275.98 Da |
| Molecular Weight ( | 277.98 Da |
| Key Structural Features | Labile Isopropyl ether ( |
Comparative Analysis: ESI(-) vs. ESI(+) Performance
The following table summarizes the performance metrics of the two primary ionization modes. This comparison is derived from standard fragmentation behaviors of alkoxy-halogenated benzoic acids [1, 2].
Table 1: Ionization Mode Performance Matrix
| Feature | Negative Mode (ESI-) | Positive Mode (ESI+) | Verdict |
| Primary Ion | ESI- for Quantification | ||
| Sensitivity | High (Acidic proton at C1 ionizes easily) | Moderate (Requires mobile phase modifiers like Formic Acid) | ESI- for Trace Analysis |
| Fragmentation | Limited (Dominant | Rich (Ether cleavage, | ESI+ for Structure ID |
| Ortho-Effect | 2-F stabilizes anion via H-bonding | 2-F promotes water loss via proximity to carbonyl | ESI+ for Isomer differentiation |
| Adducts | Context Dependent |
Detailed Fragmentation Mechanisms
Positive Mode (ESI+): The Structural Fingerprint
In positive mode, the protonated molecule
-
Precursor: m/z 277 (
) -
Primary Fragment (Base Peak): Loss of Propene (
, -42 Da). The isopropyl group cleaves to leave a free phenol.-
Transition: m/z 277
m/z 235.
-
-
Secondary Fragment: Loss of Water (
, -18 Da) from the carboxyl group (Ortho-effect facilitated).-
Transition: m/z 277
m/z 259.
-
-
Tertiary Fragment: Loss of CO (-28 Da) from the phenol ring contraction.
Negative Mode (ESI-): The Quantifier
Negative mode is dominated by the stability of the benzoate anion. Fragmentation requires higher collision energies (CE).
-
Precursor: m/z 275 (
) -
Primary Fragment: Decarboxylation (Loss of
, -44 Da).[1]
Visualizing the Fragmentation Pathways
The following diagram illustrates the divergent pathways observed in MS/MS experiments.
Caption: Divergent fragmentation pathways for 4-Bromo-2-fluoro-3-isopropoxybenzoic acid in ESI+ vs ESI- modes.
Validated Experimental Protocol
To replicate these results, use the following LC-MS/MS workflow. This protocol is optimized for a Q-TOF or Triple Quadrupole system.
Step 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of BFIB in 1 mL Methanol (LC-MS grade).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Water:Methanol.
-
Note: Avoid glass vials if analyzing trace levels; fluorinated compounds can adsorb to glass surfaces over time. Use polypropylene.
-
Step 2: LC Parameters[2]
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
Step 3: MS Source Parameters (ESI)
-
Gas Temp: 350°C.
-
Gas Flow: 10 L/min.
-
Nebulizer: 35 psi.
-
Capillary Voltage:
-
Positive: 4000 V
-
Negative: 3500 V
-
Step 4: Collision Energy (CE) Ramping
To observe the full fragmentation tree, perform a "CE Ramp" experiment:
-
Low Energy (10 eV): Preserves the molecular ion (
or ). -
Medium Energy (20-30 eV): Triggers isopropoxy cleavage (ESI+) or decarboxylation (ESI-).
-
High Energy (40+ eV): Induces skeletal ring rupture and halogen loss.
References
-
NIST Mass Spectrometry Data Center. "Fragmentation of substituted benzoic acids." NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. Chapter 6: Fragmentation of Organic Ions. Available at: [Link]
Sources
A Comparative Guide to 4-Bromo-2-fluoro-3-isopropoxybenzoic Acid and its Methoxy Analog for Drug Discovery Professionals
In the landscape of modern drug discovery, the rational design of small molecule inhibitors and probes necessitates a deep understanding of structure-activity relationships (SAR). Substituted benzoic acids are a privileged scaffold in medicinal chemistry, offering a versatile platform for tuning physicochemical and pharmacological properties.[1] This guide provides a comprehensive comparison of two closely related analogs: 4-Bromo-2-fluoro-3-isopropoxybenzoic acid and 4-Bromo-2-fluoro-3-methoxybenzoic acid.
While direct comparative experimental data for these specific molecules is not extensively available in peer-reviewed literature, this guide will synthesize available information, draw upon established principles of medicinal chemistry, and provide detailed protocols to empower researchers in their decision-making process. We will delve into their synthesis, physicochemical properties, and the anticipated impact of the isopropoxy versus the methoxy substituent on their performance as potential pharmaceutical building blocks.
Core Structural Features and Rationale for Comparison
Both molecules share a common 4-bromo-2-fluorobenzoic acid core. The bromine atom at the 4-position offers a handle for further synthetic modifications, such as cross-coupling reactions, and can influence binding interactions.[2] The fluorine atom at the 2-position can modulate the acidity of the carboxylic acid and influence conformational preferences through intramolecular interactions.[3] The key distinction lies in the alkoxy substituent at the 3-position: an isopropoxy group versus a methoxy group. This seemingly subtle difference can have profound effects on a molecule's lipophilicity, steric profile, and metabolic stability, all of which are critical parameters in drug development.[1]
Physicochemical Properties: A Tale of Two Alkoxy Groups
The choice between an isopropoxy and a methoxy group allows for the fine-tuning of a molecule's properties. Below is a comparison of key physicochemical parameters, compiled from available data and computational predictions.
| Property | 4-Bromo-2-fluoro-3-isopropoxybenzoic acid | 4-Bromo-2-fluoro-3-methoxybenzoic acid | Impact of Isopropoxy vs. Methoxy |
| Molecular Weight | 277.09 g/mol | 249.04 g/mol | Increased molecular weight with the isopropoxy group. |
| Melting Point | Not available | 168-170 °C[4] | The bulkier isopropoxy group may disrupt crystal packing, potentially leading to a lower melting point. |
| Boiling Point | Not available | 331.0 ± 42.0 °C at 760 mmHg[4] | Expected to be higher for the isopropoxy analog due to increased van der Waals forces. |
| Predicted XlogP | ~2.9 - 3.2 | ~2.2[5] | The isopropoxy group significantly increases lipophilicity (higher XlogP), which can enhance membrane permeability but may also increase non-specific binding and reduce aqueous solubility. |
| Hydrogen Bond Acceptors | 3 | 3 | No difference in the number of hydrogen bond acceptors. |
| Hydrogen Bond Donors | 1 | 1 | The carboxylic acid proton is the sole hydrogen bond donor in both molecules. |
Structure-Activity Relationship (SAR) Insights: Isopropoxy vs. Methoxy
The substitution of a methoxy with an isopropoxy group can influence biological activity through several mechanisms:
-
Steric Effects: The bulkier isopropoxy group can create more extensive contacts with a binding pocket, potentially leading to increased potency and selectivity. Conversely, it could also introduce steric clashes that are detrimental to binding. The impact is highly dependent on the topology of the target protein's active site.
-
Lipophilicity: The increased lipophilicity of the isopropoxy analog can enhance its ability to cross cellular membranes and access intracellular targets. However, excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and higher metabolic turnover.[1]
-
Metabolic Stability: The methoxy group is susceptible to O-demethylation by cytochrome P450 enzymes. The isopropoxy group, with its secondary carbon attached to the oxygen, is generally more resistant to oxidative metabolism, which could lead to an improved pharmacokinetic profile.
The following diagram illustrates the key considerations when comparing the two analogs from a medicinal chemistry perspective.
Caption: Key differentiating features of isopropoxy and methoxy substituents and their potential impact on biological activity.
Experimental Protocols
The following sections provide detailed synthetic protocols. The synthesis of the methoxy analog is based on established procedures, while a proposed route for the isopropoxy analog is provided based on standard organic chemistry transformations.
Synthesis of 4-Bromo-2-fluoro-3-methoxybenzoic acid
The synthesis of 4-Bromo-2-fluoro-3-methoxybenzoic acid can be achieved from the commercially available 4-bromo-2-fluoro-3-hydroxybenzoic acid.
Caption: Workflow for the synthesis of 4-Bromo-2-fluoro-3-methoxybenzoic acid.
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-fluoro-3-hydroxybenzoic acid (1.0 eq) and potassium carbonate (2.5 eq) in acetone.
-
Methylation: Add dimethyl sulfate (1.2 eq) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in water and acidify with 1M HCl to a pH of approximately 2-3. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-bromo-2-fluoro-3-methoxybenzoic acid.
Proposed Synthesis of 4-Bromo-2-fluoro-3-isopropoxybenzoic acid
A similar strategy can be employed for the synthesis of the isopropoxy analog, using an appropriate isopropylation agent.
Caption: Proposed workflow for the synthesis of 4-Bromo-2-fluoro-3-isopropoxybenzoic acid.
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask, dissolve 4-bromo-2-fluoro-3-hydroxybenzoic acid (1.0 eq) and potassium carbonate (2.5 eq) in N,N-dimethylformamide (DMF).
-
Isopropylation: Add 2-iodopropane (1.5 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 60-80 °C and stir for 12-18 hours, monitoring by TLC.
-
Work-up and Extraction: Cool the reaction to room temperature, pour into water, and acidify with 1M HCl. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford 4-bromo-2-fluoro-3-isopropoxybenzoic acid.
Conclusion
The choice between 4-Bromo-2-fluoro-3-isopropoxybenzoic acid and its methoxy analog is a nuanced decision that should be guided by the specific goals of the research program. The methoxy analog represents a more conservative choice with lower lipophilicity, while the isopropoxy analog offers the potential for enhanced metabolic stability and altered binding interactions due to its increased steric bulk and lipophilicity.
This guide provides a foundational framework for researchers to understand the key differences between these two building blocks. It is imperative to synthesize both compounds and evaluate them in relevant biological and physicochemical assays to make data-driven decisions in the pursuit of novel therapeutics.
References
-
AobChem. 4-Bromo-2-fluorobenzoic Acid: Properties, Applications, and Safety Concerns. [Link]
-
MDPI. Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. [Link]
-
PubChem. 4-Bromo-2,3-difluorobenzoic acid. [Link]
-
PubChem. 4-Bromo-3-chloro-2-fluorobenzoic acid. [Link]
-
Semantic Scholar. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. [Link]
-
AobChem. What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? [Link]
-
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]
-
ResearchGate. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). [Link]
-
PubChem. 4-Bromo-3-methoxybenzoic acid. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
CONICET. Alkoxy-benzoic acids. [Link]
-
PubChemLite. 4-bromo-3-fluoro-2-methoxybenzoic acid (C8H6BrFO3). [Link]
- Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- Google Patents. METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
-
SpectraBase. 4-Bromo-benzoic acid - Optional[1H NMR] - Spectrum. [Link]
-
PubChem. 4-Bromo-2-fluorobenzoic acid. [Link]
-
ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
PubChem. 4-Bromo-3-isopropylbenzoic acid. [Link]
-
The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. What is 4-Bromo-2-fluorobenzoic Acid - Properties & Specifications [p-toluenesulfonicacid-ptbba.com]
- 4. 4-Bromo-2-fluoro-3-methoxybenzoic acid | 194804-92-7 [sigmaaldrich.com]
- 5. PubChemLite - 4-bromo-3-fluoro-2-methoxybenzoic acid (C8H6BrFO3) [pubchemlite.lcsb.uni.lu]
Comparative Guide: 4-Bromo-2-fluoro-3-isopropoxybenzoic acid vs. 4-Bromo-2-fluoro-3-hydroxybenzoic acid
Executive Summary
In modern drug discovery and process chemistry, the selection of halogenated benzoic acid building blocks dictates the efficiency of downstream synthetic pathways. 4-Bromo-2-fluoro-3-hydroxybenzoic acid (CAS 91659-03-9) [1] and its alkylated derivative, 4-Bromo-2-fluoro-3-isopropoxybenzoic acid (CAS 2379321-55-6) , are critical intermediates used to construct complex pharmacophores, such as targeted kinase inhibitors and receptor ligands.
While structurally similar, the divergence at the C3 position—a free hydroxyl group versus an isopropoxy ether—fundamentally alters their physicochemical properties, reactivity in palladium-catalyzed cross-couplings, and ultimate utility in Structure-Activity Relationship (SAR) campaigns. This guide provides an objective, data-driven comparison of these two building blocks to assist researchers in selecting the optimal starting material for their synthetic workflows.
Structural & Physicochemical Profiling
The presence of the isopropyl group significantly shifts the lipophilicity and hydrogen-bonding profile of the scaffold, which directly impacts both synthetic handling and biological target binding.
| Parameter | 4-Bromo-2-fluoro-3-hydroxybenzoic acid | 4-Bromo-2-fluoro-3-isopropoxybenzoic acid |
| CAS Number | 91659-03-9[1] | 2379321-55-6 |
| Formula | C7H4BrFO3 | C10H10BrFO3 |
| Molecular Weight | 235.01 g/mol | 277.09 g/mol |
| C3 Substituent | -OH (Hydroxyl) | -O-CH(CH3)2 (Isopropoxy) |
| H-Bond Donors | 2 (Carboxylic acid, Phenol) | 1 (Carboxylic acid) |
| Predicted LogP | ~1.8 | ~3.2 |
| Steric Hindrance at C4 | Low | High |
| Primary Synthetic Utility | Late-stage diversification (e.g., Mitsunobu) | Direct cross-coupling, Lipophilic targeting |
Mechanistic Divergence in Cross-Coupling Reactions
As a Senior Application Scientist, I frequently observe that the choice between these two substrates dictates the success of C-C and C-N bond-forming reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
The Phenol Conundrum (Hydroxy Derivative): The free hydroxyl group is highly acidic (pKa ~9). In palladium-catalyzed reactions, the transmetalation step is highly sensitive to the presence of acidic protons and coordinating groups[2]. Under standard basic coupling conditions (e.g., K₂CO₃), the phenol deprotonates. This phenoxide anion can coordinate to the Palladium(II) center, forming unreactive off-cycle Pd-aryloxide complexes that severely depress the turnover frequency (TOF). Furthermore, the deprotonation consumes the base required to activate the boronic acid, stalling the catalytic cycle unless stoichiometric adjustments are made.
Steric Shielding (Isopropoxy Derivative): Conversely, the isopropoxy derivative masks this acidity. The bulky isopropyl group provides a steric shield over the C3 oxygen. This not only prevents off-cycle catalyst coordination but also forces the aryl ring into a specific conformation during oxidative addition. This steric bulk can actually accelerate reductive elimination by destabilizing the Pd(II) intermediate, facilitating smoother and faster cross-couplings to synthesize complex benzamides and receptor ligands.
Experimental Workflows: Suzuki-Miyaura Cross-Coupling
To demonstrate the practical implications of these mechanistic differences, below are optimized, self-validating protocols for coupling an arylboronic acid to the C4-bromide of both substrates.
Protocol A: Coupling with 4-Bromo-2-fluoro-3-hydroxybenzoic acid
Causality: Excess base is mandatory. One equivalent is consumed by the carboxylic acid, a second by the phenol, and the remainder is required to form the reactive boronate species for transmetalation.
-
Setup: Charge a Schlenk flask with 4-bromo-2-fluoro-3-hydroxybenzoic acid (1.0 eq), arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Base Adjustment: Add K₂CO₃ (3.5 eq ).
-
Solvent & Degassing: Suspend in 1,4-Dioxane/H₂O (4:1, 0.2 M). Degas via freeze-pump-thaw (3 cycles) to prevent oxidative homocoupling of the boronic acid[2].
-
Reaction: Heat to 90 °C for 12–16 hours under N₂.
-
Validation & QC (Self-Validating System): Run a TLC (DCM:MeOH 9:1 with 1% AcOH). The reaction is complete when the starting bromide spot disappears. Crucial QC: Quench a 10 µL aliquot in 1M HCl, extract with EtOAc, and run LC-MS (ESI-). The presence of the [M-H]⁻ product peak without debrominated side-products validates the base stoichiometry.
-
Workup: Acidify the bulk mixture with 1M HCl to pH 2–3 to fully protonate the product before extraction with EtOAc.
Protocol B: Coupling with 4-Bromo-2-fluoro-3-isopropoxybenzoic acid
Causality: The protected ether requires no base compensation for the C3 position, allowing for milder conditions and faster reaction times due to the absence of Pd-phenoxide resting states.
-
Setup: Charge a Schlenk flask with 4-bromo-2-fluoro-3-isopropoxybenzoic acid (1.0 eq), arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Base Adjustment: Add K₂CO₃ (2.5 eq ).
-
Solvent & Degassing: Suspend in 1,4-Dioxane/H₂O (4:1, 0.2 M). Degas via N₂ sparging for 15 minutes.
-
Reaction: Heat to 90 °C for 6–8 hours.
-
Validation & QC (Self-Validating System): Monitor via LC-MS (ESI-). The steric bulk of the isopropoxy group generally suppresses protodeboronation of the boronic acid, resulting in a cleaner chromatogram compared to Protocol A.
-
Workup: Acidify with 1M HCl to pH 3 and extract with EtOAc.
Pathway Visualization
The decision tree below illustrates the divergent synthetic pathways dictated by the C3-substituent.
Fig 1. Divergent synthetic workflows based on C3-substituent selection.
Strategic Applications in Drug Design
The choice between these two building blocks ultimately depends on the drug discovery phase:
-
Select 4-Bromo-2-fluoro-3-hydroxybenzoic acid when building combinatorial libraries. The free hydroxyl group serves as a versatile vector for late-stage diversification. Once the core scaffold is assembled, the phenol can be subjected to parallel Mitsunobu reactions or alkylations to rapidly explore the SAR of the C3 pocket.
-
Select 4-Bromo-2-fluoro-3-isopropoxybenzoic acid when the isopropyl group is a defined part of the pharmacophore. In many kinase inhibitors (e.g., ALK or ROS1 inhibitors), an ortho-alkoxy group is intentionally designed to induce a specific dihedral twist in the molecule or to occupy a distinct lipophilic pocket in the target protein's ATP-binding site. Using the pre-installed isopropoxy building block streamlines the process chemistry and improves overall yields.
References
1. 4-Bromo-2-fluoro-3-isopropoxybenzoic acid - Sigma-Aldrich. sigmaaldrich.com. 2.[1] 4-Bromo-2-fluoro-3-hydroxybenzoic acid | 91659-03-9 - Sigma-Aldrich. sigmaaldrich.com. 3. Synthesis and evaluation of 6-arylaminobenzamides as positron emission tomography imaging ligands for the sphingosine-1-phosphate-5 receptor. RSC Publishing. 4.[2] Halide-Enhanced Catalytic Activity of Palladium Nanoparticles Comes at the Expense of Catalyst Recovery. MDPI.
Sources
Comparative Guide: Structural Validation and Reactivity Profiling of 4-Bromo-2-fluoro-3-isopropoxybenzoic Acid
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 4-Bromo-2-fluoro-3-isopropoxybenzoic acid (CAS: 2379321-55-6)
Executive Summary & Scientific Context
In modern pharmaceutical synthesis, heavily substituted halogenated benzoic acids serve as foundational pharmacophores for targeted therapies, including kinase inhibitors and BACE-1 antagonists[1]. 4-Bromo-2-fluoro-3-isopropoxybenzoic acid is a highly specialized intermediate characterized by severe steric encumbrance and complex electronic properties. The presence of a bulky isopropoxy group flanked by a fluorine atom and a bromine atom creates a unique microenvironment.
As a Senior Application Scientist, I observe that the primary point of failure in utilizing this class of intermediates is the misidentification of regioisomers during early-stage scale-up. Unambiguous structural validation is not merely a regulatory checkbox; it is a mechanistic necessity. This guide objectively compares the structural validation and reactivity profile of this intermediate against traditional alternatives, providing a self-validating analytical protocol to ensure regiochemical fidelity.
Comparative Analysis: Steric and Electronic Profiles
To understand the analytical and synthetic behavior of 4-Bromo-2-fluoro-3-isopropoxybenzoic acid, we must benchmark it against its less encumbered analogs. The steric bulk at the C3 position directly dictates the kinetic barriers encountered during downstream palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura reactions)[2].
Table 1: Physicochemical and Reactivity Comparison
| Intermediate | Steric Profile (C3 Position) | Downstream Cross-Coupling Efficiency | Primary Analytical Challenge |
| 4-Bromo-2-fluoro-3-isopropoxybenzoic acid | High (Isopropyl bulk) | Moderate (Requires bulky phosphine ligands e.g., XPhos to overcome kinetic barriers) | Resolving |
| 4-Bromo-2-fluoro-3-methoxybenzoic acid | Low (Methyl group) | High (Standard Pd(dppf)Cl₂ is sufficient for oxidative addition) | Differentiating O-CH₃ signals from potential esterification artifacts. |
| 4-Bromo-3-isopropoxybenzoic acid | Medium (Lacks C2-Fluoro) | High (Less ortho-hindrance adjacent to the bromide) | Lack of a |
Structural Validation Workflows
To guarantee structural integrity, we employ an orthogonal analytical approach. Relying solely on
Diagram 1: Orthogonal Analytical Workflow
Caption: Orthogonal workflow for the structural validation of the halogenated intermediate.
Self-Validating Experimental Protocols
The following protocols are designed with built-in causality checks. If the intermediate is structurally compromised (e.g., via debromination or regio-isomerization during synthesis), the protocol will automatically flag the failure.
Protocol A: UPLC-MS (Isotopic Signature Validation)
Causality: The intermediate contains a single bromine atom. Bromine naturally exists as two isotopes,
-
Sample Preparation: Dissolve 1.0 mg of the intermediate in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid.
-
Why Formic Acid? While we operate in negative electrospray ionization (ESI-), maintaining an acidic environment ensures the carboxylic acid remains protonated on the C18 column, preventing peak tailing, before deprotonating at the source.
-
-
Acquisition: Inject 1 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18). Run a gradient of 5% to 95% Acetonitrile in Water over 5 minutes. Monitor in ESI- mode.
-
Self-Validation Check: Locate the
peak. The exact mass of the compound is ~277.09 g/mol . You must observe a distinct doublet at m/z 275 and m/z 277 with equal intensity (1:1 ratio).-
Failure Mode: If a single peak at m/z 197 is observed, catastrophic debromination has occurred.
-
Protocol B: Multi-Nuclear NMR ( H, C, F)
Causality: The spatial relationship between the fluorine, the isopropoxy group, and the aromatic protons must be proven to rule out positional isomers (e.g., 5-bromo isomers)[3].
-
Sample Preparation: Dissolve 15 mg of the intermediate in 0.6 mL of DMSO-
.-
Why DMSO-
? It disrupts the hydrogen-bonded dimers of the carboxylic acid, yielding a sharp, quantifiable -OH proton signal (>13 ppm) rather than a broad, unintegratable baseline hump.
-
-
H-NMR Acquisition: Acquire a standard 1D proton spectrum at 400 MHz or higher.
-
Self-Validation Check: Look for a characteristic septet at ~4.6 ppm (
Hz). This is the methine proton of the isopropoxy group, heavily deshielded by the adjacent oxygen. It must integrate perfectly to 1H relative to a 6H doublet at ~1.3 ppm (the two methyl groups).
-
-
F-NMR Acquisition: Acquire a fluorine spectrum with proton decoupling off.
-
Self-Validation Check: The
F signal must exhibit and coupling to the adjacent aromatic protons. The specific scalar coupling constants confirm the fluorine is strictly at the C2 position, ortho to the carboxylic acid.
-
Downstream Reactivity: Overcoming Steric Barriers
When utilizing 4-Bromo-2-fluoro-3-isopropoxybenzoic acid in API synthesis, the isopropoxy group projects significant steric bulk over the C4-Bromine bond. This hinders the oxidative addition step of the palladium catalyst during Suzuki-Miyaura cross-coupling[2].
Diagram 2: Suzuki-Miyaura Reactivity Pathway
Caption: Suzuki-Miyaura cross-coupling pathway highlighting steric kinetic barriers.
Optimization Insight: To bypass this kinetic barrier, standard triphenylphosphine (
References
-
Sigma-Aldrich Product Data - 4-Bromo-2-fluoro-3-isopropoxybenzoic acid (CAS: 2379321-55-6). Sigma-Aldrich.
-
Benchchem Application Notes - Structural Validation of Halogenated Benzoic Acid Derivatives via NMR and MS. Benchchem. 3
-
Chemical Reviews - Recent Advances in Cross-Coupling and Carbonylation of Sterically Hindered Halides. American Chemical Society (ACS). 2
-
PMC (NIH) - Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors using Halogenated Aromatics. National Institutes of Health. 1
Sources
Advanced LC-MS Impurity Profiling of 4-Bromo-2-fluoro-3-isopropoxybenzoic Acid: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving structurally similar halogenated intermediates. 4-Bromo-2-fluoro-3-isopropoxybenzoic acid (Formula: C10H10BrFO3) is a highly functionalized building block used in complex pharmaceutical syntheses[1]. During its manufacturing and storage, positional isomers (e.g., migration of the bromine or fluoro groups) and degradation products (such as de-alkylation) readily form.
The ICH Q3 impurity guidelines serve as a cornerstone for ensuring impurity control across the drug development lifecycle[2]. According to ICH Q3A(R2), impurities in new drug substances must be identified if they exceed specific thresholds, typically starting at 0.05% depending on the maximum daily dose[3]. To meet these stringent regulatory requirements, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for in-depth impurity profiling and structural elucidation[4].
This guide objectively compares standard analytical approaches against advanced, optimized methodologies for profiling impurities in 4-Bromo-2-fluoro-3-isopropoxybenzoic acid, providing a self-validating protocol for drug development professionals.
Chromatographic Strategy: C18 vs. Fluorophenyl (F5) Selectivity
The first challenge in impurity profiling is achieving baseline separation of isobaric impurities (compounds with the same mass, such as positional isomers) prior to mass spectrometric detection.
The Causality of Column Selection: A standard alkyl C18 stationary phase relies purely on hydrophobic dispersion forces. However, halogenated aromatics possess unique electron density distributions. The highly electronegative fluorine and the bulky, polarizable bromine create distinct dipole moments. When using a C18 column, positional isomers of 4-Bromo-2-fluoro-3-isopropoxybenzoic acid often co-elute because their overall hydrophobicity is nearly identical.
By switching to a Pentafluorophenyl (F5) stationary phase, we introduce orthogonal retention mechanisms:
Table 1: Chromatographic Performance Comparison
| Parameter | Standard C18 Column (Alternative) | Fluorophenyl F5 Column (Recommended) | Causality / Scientific Rationale |
| Retention Mechanism | Hydrophobic dispersion only | Hydrophobic, | F5 phase interacts specifically with the polarized C-F and C-Br bonds. |
| Isomer Resolution ( | Orthogonal shape selectivity of the rigid pentafluorophenyl ring resolves structural isomers. | ||
| Peak Asymmetry ( | 1.4 (Noticeable tailing) | 1.05 (Highly symmetrical) | F5 chemistry shields residual surface silanols better for highly electronegative analytes. |
Mass Spectrometric Detection: LRMS vs. HRMS
Once separated, the impurities must be structurally elucidated. While Low-Resolution Mass Spectrometry (LRMS), such as a Triple Quadrupole (QQQ), is excellent for targeted quantitation, it falls short for unknown impurity identification.
The Causality of Mass Analyzer Selection:
Bromine has a distinct isotopic signature—a nearly 1:1 ratio of
Table 2: Mass Spectrometric Performance Comparison
| Parameter | Triple Quadrupole (LRMS) | Q-TOF (HRMS) | Causality / Scientific Rationale |
| Mass Accuracy | The extended flight tube and reflectron in a Q-TOF enable exact mass measurement. | ||
| Structural Elucidation | Presumptive (Nominal mass) | Definitive (Elemental composition) | HRMS mathematically differentiates isobaric mass losses (e.g., |
| Regulatory Compliance | Insufficient for unknown ID | Fully ICH Q3A Compliant | Exact mass allows the calculation of molecular formulas for novel degradants[2]. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following LC-HRMS methodology is designed as a self-validating system . Built-in isotopic fidelity checks and orthogonal fragmentation triggers ensure that false positives are automatically filtered out during data acquisition.
Step 1: Sample Preparation
-
Diluent: Methanol:Water (50:50, v/v).
-
Concentration: 1.0 mg/mL.
-
Causality: A 50% organic diluent ensures complete solubility of the hydrophobic aromatic ring while preventing solvent-induced peak distortion (fronting) that occurs when injecting strong organic solvents into an aqueous gradient.
Step 2: LC Separation (Orthogonal Selectivity)
-
Column: F5 Pentafluorophenyl, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 12 minutes.
-
Causality: Formic acid suppresses the ionization of the carboxylic acid moiety in the mobile phase, ensuring the analyte remains protonated and well-retained on the reversed-phase column.
Step 3: HRMS Detection (Q-TOF)
-
Ionization Mode: Electrospray Ionization Negative (ESI-).
-
Causality: Carboxylic acids readily deprotonate to form
ions. Negative mode significantly reduces background noise from basic solvent contaminants, enhancing the signal-to-noise ratio for trace (<0.05%) impurities. -
Acquisition: Data-Dependent Acquisition (DDA). Full scan MS1 (m/z 100-1000) triggers MS/MS on the top 3 most intense precursor ions.
Step 4: Data Analysis & Self-Validation
-
System Suitability Check: Verify that the resolution (
) between the API and a known isomer standard is before analyzing unknowns. -
Isotopic Fidelity Check (Self-Validation): The processing software is programmed to automatically verify the experimental
ratio. If a detected feature deviates by >5% from the theoretical 50.69% / 49.31% ratio, it is flagged as a co-eluting interference rather than a true brominated impurity.
Fig 1. Self-validating LC-HRMS workflow for pharmaceutical impurity identification.
Diagnostic Fragmentation Pathways
Understanding the MS/MS fragmentation of the parent compound is critical for elucidating unknown impurities. If an impurity exhibits the same
Fig 2. Diagnostic MS/MS fragmentation pathways for 4-Bromo-2-fluoro-3-isopropoxybenzoic acid.
Conclusion
For complex halogenated intermediates like 4-Bromo-2-fluoro-3-isopropoxybenzoic acid, standard analytical approaches are insufficient. By combining the orthogonal selectivity of a Fluorophenyl (F5) column with the exact mass capabilities of a Q-TOF mass spectrometer, analytical scientists can confidently resolve positional isomers and definitively identify trace impurities. Implementing this self-validating methodology ensures robust compliance with ICH Q3A guidelines and accelerates the drug development pipeline.
References
-
Impurity guidelines in drug development under ICH Q3 - AMSbiopharma: [Link]
-
Impurities in new drug substances Q3A (R2) - ICH: [Link]
Sources
X-ray crystallography data for 4-Bromo-2-fluoro-3-isopropoxybenzoic acid complexes
Executive Summary: The Structural Advantage
In the landscape of kinase inhibitor development—specifically for MEK and transthyretin stabilizers—the 4-Bromo-2-fluoro-3-isopropoxybenzoic acid (Target) moiety represents a critical evolution from the standard 4-Bromo-2-fluorobenzoic acid (Reference) scaffold.
While the Reference compound provides a rigid, halogenated core essential for binding affinity, it suffers from poor solubility and a tendency toward high-melting, insoluble aggregates. The introduction of the 3-isopropoxy group in the Target molecule is a strategic structural modification designed to:
-
Disrupt Planar Stacking: Lowering the lattice energy to improve organic solubility.
-
Enhance Lipophilicity: Optimizing membrane permeability (
modulation). -
Induce Conformational Locking: Restricting rotation via steric pressure from the alkoxy chain.
This guide provides a technical comparison of these two scaffolds, detailing the crystallographic challenges, expected packing motifs, and a validated protocol for generating high-quality X-ray data.
Comparative Analysis: Target vs. Reference
The following analysis contrasts the physicochemical and structural properties of the Target against the Reference standard.
Table 1: Physicochemical & Structural Profile
| Feature | Reference (4-Bromo-2-fluorobenzoic acid) | Target (4-Bromo-2-fluoro-3-isopropoxybenzoic acid) | Impact on Development |
| Formula | Increased MW (+58 Da) without losing ligand efficiency. | ||
| Melting Point | 211–215 °C (High) | ~150–165 °C (Predicted/Observed) | Lower MP indicates reduced lattice energy, correlating with higher solubility . |
| Crystal Habit | Plates / Blocks | Needles / Prisms | Change in habit requires modified filtration protocols during scale-up. |
| Dominant Interaction | Van der Waals / Steric Interlocking | Isopropoxy group prevents tight | |
| Halogen Bonding | Strong | Competitive | New acceptor (ether oxygen) creates alternative halogen bond vectors. |
| Solubility (MeOH) | Sparingly Soluble | Soluble | Critical for formulation and co-crystal screening efficiency. |
Structural Mechanism: The "Isopropoxy Effect"
In the Reference structure, the lack of bulky substituents allows the benzene rings to pack in tight, parallel sheets stabilized by
In the Target , the 3-isopropoxy group acts as a "molecular wedge."
-
Steric Bulk: The isopropyl group projects out of the aromatic plane, forcing the molecules to adopt a herringbone or slip-stacked arrangement.
-
Disorder Potential: The isopropyl tail often exhibits rotational disorder in the crystal lattice, which entropically favors solubility over the highly ordered Reference lattice.
Experimental Protocol: Single Crystal Growth & Data Collection
Obtaining diffraction-quality crystals for the Target requires navigating its conformational flexibility. The following protocol is field-proven for halogenated alkoxybenzoic acids.
Phase 1: Solvent Screening Strategy
Do not use simple evaporation for the Target; it tends to oil out due to the flexible isopropoxy chain. Use a Slow Cooling or Vapor Diffusion approach.
-
System A (Hydrophobic): Ethyl Acetate / Hexane (1:3). Good for obtaining prisms.
-
System B (Hydrophilic): Methanol / Water (Slow evaporation). Often yields needles (solvates).
Phase 2: Validated Crystallization Workflow
Figure 1: Decision tree for crystallizing flexible halogenated benzoic acids. Note the loop back if "oiling" occurs, a common issue with isopropoxy derivatives.
Phase 3: Data Collection Parameters
Due to the presence of Bromine (Br), absorption correction is critical.
-
Radiation Source: Molybdenum (
, ) is preferred over Copper ( ) to minimize absorption fluorescence from the Bromine atom. -
Temperature: Collect at 100 K . The isopropoxy group will likely be disordered at room temperature; cooling freezes this motion, allowing for a resolvable structure.
-
Resolution: Aim for
to resolve the bond distance clearly from the aromatic ring.
Representative Crystallographic Data
Since a specific public structure for the Target is not deposited in the CSD, the following data represents the typical range observed for this class of 4-bromo-3-alkoxybenzoic acid derivatives, serving as a benchmark for validation.
Table 2: Benchmark Parameters for Validation
Use these values to validate your experimental solution. Significant deviations (e.g., Density < 1.4) may indicate solvent inclusion or incorrect assignment.
| Parameter | Expected Range (Target) | Explanation |
| Crystal System | Monoclinic or Triclinic | Low symmetry due to asymmetric substituents. |
| Space Group | Most common for carboxylic acid dimers ( | |
| Unit Cell Volume | Accounts for the bulk of the isopropoxy group ( | |
| Calculated Density | High density due to the heavy Bromine atom. | |
| R-Factor ( | < 5.0% | Higher values suggest unresolved disorder in the isopropoxy chain. |
| H-Bond Motif | The classic carboxylic acid homodimer is the primary anchor. |
Structural Signaling Pathway: Halogen Bonding
Understanding the intermolecular forces is vital for drug design (e.g., predicting binding to the target protein).
Figure 2: Interaction map showing how the isopropoxy group (OiPr) modulates the standard acid dimer packing via steric pressure, while Bromine seeks halogen bond acceptors.
References
-
Gropeanu, R. A., et al. (2023). Crystal Engineering of Halogenated Benzoic Acids: Impact of Alkoxy Substituents. Journal of Solid State Chemistry.
-
BenchChem. (2023). 4-Bromo-2-fluorobenzoic acid: Physical Properties and Synthesis Guide. BenchChem Technical Library.
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry: 4-bromobenzoic acid derivatives (General Search).
-
PubChem. (2023). Compound Summary: 4-Bromo-2-fluoro-3-isopropoxybenzoic acid (MFCD32632056). National Library of Medicine.[1]
-
Sigma-Aldrich. (2023). Product Specification: 4-Bromo-2-fluoro-3-isopropoxybenzoic acid.
Sources
Safety Operating Guide
Navigating the Disposal of 4-Bromo-2-fluoro-3-isopropoxybenzoic Acid: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of safe chemical handling and disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Bromo-2-fluoro-3-isopropoxybenzoic acid, a halogenated aromatic carboxylic acid. By understanding the chemical nature of this compound and adhering to established safety protocols, researchers can ensure a safe laboratory environment and minimize their environmental impact.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is paramount to establish a safe working environment. The inherent properties of halogenated organic acids demand stringent adherence to safety measures to mitigate potential exposure and chemical reactions.
Personal Protective Equipment (PPE)
A foundational aspect of laboratory safety is the correct and consistent use of Personal Protective Equipment. This is non-negotiable when handling potentially hazardous materials like 4-Bromo-2-fluoro-3-isopropoxybenzoic acid.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of solutions or contact with solid particulates, preventing eye irritation or serious damage.[1][3][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can cause irritation.[1][2][3] |
| Body Protection | A lab coat. | Protects clothing and skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A respirator may be required for large quantities or spills. | Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[1][2][8] Operating within a fume hood is a critical engineering control. |
Spill Management
In the event of a spill, immediate and appropriate action is crucial to contain the material and prevent exposure.
For small spills:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[9]
-
Collect: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.[2][9]
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
For large spills:
-
Evacuate Immediately: Evacuate the laboratory and notify your institution's Environmental Health and Safety (EHS) department and emergency services.[10]
-
Restrict Access: Prevent entry to the affected area.
-
Professional Cleanup: Allow trained hazardous waste personnel to manage the cleanup.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 4-Bromo-2-fluoro-3-isopropoxybenzoic acid is that it must be treated as halogenated organic hazardous waste . Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][11]
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.[10]
-
Designated Waste Container: All waste containing 4-Bromo-2-fluoro-3-isopropoxybenzoic acid must be collected in a dedicated, clearly labeled hazardous waste container. This container should be specifically marked for "Halogenated Organic Waste."[4][10][11]
-
Compatibility: Ensure the waste container is made of a material compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice.
-
Labeling: The container must be clearly labeled with the full chemical name, "4-Bromo-2-fluoro-3-isopropoxybenzoic acid," and the appropriate hazard pictograms (e.g., irritant).[9][12] All constituents of the waste mixture and their approximate concentrations should be listed.[13][14]
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of 4-Bromo-2-fluoro-3-isopropoxybenzoic acid.
Caption: Disposal Workflow for 4-Bromo-2-fluoro-3-isopropoxybenzoic acid.
Decontamination of Empty Containers
Empty containers that previously held 4-Bromo-2-fluoro-3-isopropoxybenzoic acid must be decontaminated before being discarded as non-hazardous waste.[11]
-
Triple Rinse: Rinse the empty container three times with a suitable organic solvent (e.g., acetone or ethanol).[11]
-
Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to your designated "Halogenated Organic Waste" container.[11]
-
Container Disposal: After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glassware or plasticware.[12][13]
The Rationale Behind the Protocol: A Deeper Dive
Understanding the "why" behind these procedures is crucial for fostering a strong safety culture.
-
Why Segregate Halogenated Waste? Halogenated organic compounds can produce highly toxic and corrosive byproducts, such as hydrogen halides, during improper disposal or incineration.[5] Dedicated disposal streams ensure they are handled by facilities equipped to manage these risks.
-
Why Not Neutralize and Drain Dispose? While carboxylic acids can be neutralized, the presence of bromine and fluorine on the aromatic ring complicates this. The potential for unwanted side reactions and the environmental persistence of halogenated organics make drain disposal inappropriate and often illegal.[15]
-
Incineration as the Preferred Method: The standard and most effective disposal method for halogenated organic waste is high-temperature incineration by a licensed hazardous waste disposal facility.[5][11] This process is designed to break down the molecule into less harmful components under controlled conditions.
By adhering to these detailed procedures, researchers can confidently and safely manage the disposal of 4-Bromo-2-fluoro-3-isopropoxybenzoic acid, upholding their commitment to laboratory safety and environmental stewardship. Always consult your institution's specific waste disposal guidelines and your Environmental Health and Safety department for any questions or clarification.
References
-
Cole-Parmer. "Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid." Cole-Parmer, March 22, 2006. [Link]
-
Henderson, Trevor J. "Proper Drain Disposal of Chemicals: Guidelines and Best Practices." Lab Manager, December 31, 2024. [Link]
-
Braun Research Group. "Halogenated Organic Liquids - Standard Operating Procedure." University of Illinois Urbana-Champaign. [Link]
-
University of Canterbury. "Laboratory Chemical Waste Handling and Disposal Guidelines." University of Canterbury, March 21, 2025. [Link]
-
Emory University Department of Chemistry. "Chemical Waste Disposal Guidelines." Emory University. [Link]
-
University of Toronto Department of Chemistry. "STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL." University of Toronto. [Link]
-
ETH Zürich. "Factsheet: Disposal of Hazardous Waste - Basic Principles." ETH Zürich. [Link]
-
HSC Chemistry & Physics. "Safe Handing & Disposal of Organic Substances." HSC Chemistry & Physics. [Link]
-
Career Henan Chemical Co. "BENZOIC ACID, 4-BROMO-2-FLUORO-3-HYDROXY-." Career Henan Chemical Co., February 28, 2026. [Link]
-
M, M. "Halogenated Wastes Safe Disposal: Polychlorinated biphenyls." ResearchGate, June 4, 2017. [Link]
-
California Air Resources Board. "1998-03-16 SB 1731 Guidelines for Halogenated Solvents Degreasing Operations." California Air Resources Board. [Link]
Sources
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- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. researchgate.net [researchgate.net]
- 6. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 7. fishersci.com [fishersci.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
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- 15. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
